Product packaging for Platinum(II) sulfate(Cat. No.:CAS No. 53231-79-1)

Platinum(II) sulfate

Cat. No.: B15468627
CAS No.: 53231-79-1
M. Wt: 291.15 g/mol
InChI Key: PQTLYDQECILMMB-UHFFFAOYSA-L
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Description

Platinum(II) sulfate, with the chemical formula PtO4S and a molecular weight of 291.14 g/mol, is a moderately water and acid soluble platinum source . This compound is a sulfate salt where the hydrogens of sulfuric acid are replaced by the platinum(2+) cation . It is typically supplied as a powder and serves as a valuable precursor in various research and industrial applications compatible with sulfates . A key area of research involving platinum(II) complexes, which includes sulfate and other anionic ligands, is the investigation of their potent cytotoxicity in human cancer cells . Some platinum(II) complexes have demonstrated activity significantly greater than that of cisplatin in certain cell lines and remain active in cisplatin-resistant cell lines, indicating a different mechanism of action that does not involve caspase-3 activation . Furthermore, mechanistic studies on the reactions of platinum(II) complexes with nitrogen- and sulfur-donor biomolecules are crucial for improving the understanding of their behavior as potential anti-tumour drugs . Beyond biomedical research, this compound is utilized in materials science for applications such as water treatment, and in the development of fuel cells and solar energy materials, where it can be employed in the form of soluble salts, coated nanoparticles, or sputtering targets . It is also a key starting material in the synthesis of other complex platinum compounds, such as tetramminethis compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4PtS B15468627 Platinum(II) sulfate CAS No. 53231-79-1

Properties

CAS No.

53231-79-1

Molecular Formula

O4PtS

Molecular Weight

291.15 g/mol

IUPAC Name

platinum(2+);sulfate

InChI

InChI=1S/H2O4S.Pt/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2

InChI Key

PQTLYDQECILMMB-UHFFFAOYSA-L

Canonical SMILES

[O-]S(=O)(=O)[O-].[Pt+2]

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthesis and Characterization of Platinum(II) Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of a well-defined, pure Platinum(II) sulfate (PtSO₄) presents significant challenges and is not extensively documented in scientific literature. Computational studies even suggest that the formation of a stable, simple PtSO₄ salt is thermodynamically unfavorable under typical conditions. This guide, therefore, addresses the complexities surrounding this compound and pivots to provide a comprehensive, practical framework for the synthesis and characterization of a representative and foundational Platinum(II) compound: potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This complex serves as a crucial starting material for a vast array of platinum-based compounds, including therapeutic agents. The methodologies and characterization techniques detailed herein are broadly applicable to the study of Platinum(II) complexes and provide a robust foundation for researchers in inorganic synthesis and drug development.

The Challenge of Synthesizing this compound

Initial investigations into the direct synthesis of this compound reveal a scarcity of reliable, reproducible methods. While the reaction of elemental platinum with hot, concentrated sulfuric acid has been reported, it yields a mixed-valence platinum sulfate, Pt₂(HSO₄)₂(SO₄)₂, rather than a pure Pt(II) salt. Furthermore, theoretical calculations have indicated that the formation of PtSO₄ may not be favored, which could explain the lack of experimental success in its isolation. This contrasts with the known stability of palladium(II) sulfate, highlighting subtle but significant differences in the chemistry of these platinum group metals.

Given these challenges, this guide focuses on a well-established synthetic protocol for a key Platinum(II) precursor, K₂[PtCl₄], which is a cornerstone for the synthesis of numerous other Platinum(II) complexes.

Synthesis of a Representative Platinum(II) Compound: Potassium Tetrachloroplatinate(II)

The synthesis of potassium tetrachloroplatinate(II) is a fundamental procedure in platinum chemistry, providing a versatile starting material for further reactions.

Experimental Protocol: Synthesis of K₂[PtCl₄]

This protocol is adapted from established literature procedures.

Materials:

  • Potassium hexachloroplatinate(IV) (K₂[PtCl₆])

  • Sulfur dioxide (SO₂) gas or a saturated aqueous solution

  • Distilled water

  • Ethanol

  • Ice bath

  • Reaction flask with a gas inlet and outlet

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Starting Material: In a reaction flask, dissolve a known quantity of potassium hexachloroplatinate(IV) in a minimal amount of hot distilled water with stirring. The solution will have a characteristic yellow color.

  • Reduction of Platinum(IV): While stirring the hot solution, slowly bubble sulfur dioxide gas through it, or add a saturated aqueous solution of SO₂ dropwise. The color of the solution will gradually change from yellow to a deep reddish-orange, indicating the reduction of Pt(IV) to Pt(II).

  • Monitoring the Reaction: Continue the addition of the reducing agent until the color change is complete and no further deepening of the red-orange color is observed.

  • Crystallization: Once the reaction is complete, cool the solution in an ice bath to induce crystallization of the potassium tetrachloroplatinate(II).

  • Isolation of the Product: Collect the reddish-orange crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities and then dry them in a desiccator.

Characterization of Platinum(II) Compounds

A suite of analytical techniques is employed to confirm the identity, purity, and structure of synthesized Platinum(II) complexes.

Spectroscopic Techniques

3.1.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation state of the elements present. For platinum complexes, the

An In-depth Technical Guide to the Physical and Chemical Properties of Platinum (II) Sulfate (PtSO4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum (II) sulfate (PtSO4) is an inorganic compound of interest within the broader field of platinum chemistry, particularly due to the established therapeutic applications of other platinum-containing complexes in oncology. This technical guide provides a comprehensive overview of the known physical and chemical properties of PtSO4. While experimental data for certain properties of pure PtSO4 are limited, this document consolidates available information from computational studies and analogous compounds to offer a thorough resource for researchers. The guide includes a summary of quantitative data, detailed experimental protocols for the characterization of inorganic sulfates, and visualizations of relevant biological signaling pathways potentially influenced by platinum compounds.

Physical Properties of Platinum (II) Sulfate

The physical characteristics of a compound are fundamental to its handling, formulation, and application in research and development. While extensive experimental data for Platinum (II) Sulfate is not widely available in the literature, a combination of computed data and qualitative descriptions provides a foundational understanding of its physical state.

Table 1: Summary of Physical Properties of PtSO4

PropertyValueSource/Method
Molecular Formula O4PtSPubChem[1]
Molecular Weight 291.15 g/mol Computed by PubChem[1]
Appearance PowderAmerican Elements[2]
Melting Point N/AAmerican Elements[2]
Boiling Point N/AAmerican Elements[2]
Density N/AAmerican Elements[2]
Solubility in H2O Moderately solubleAmerican Elements[2]
Crystal Structure Predicted: Tetragonal (P42/m)Evolutionary Algorithm Based Investigation[3][4]

It is important to note that the lack of experimental values for melting point, boiling point, and density suggests that PtSO4 may be thermally unstable, decomposing before these transitions can be observed.

Chemical Properties of Platinum (II) Sulfate

The chemical behavior of PtSO4 is dictated by the +2 oxidation state of the platinum ion and the sulfate anion. This section outlines its key chemical characteristics.

Table 2: Summary of Chemical Properties and Identifiers of PtSO4

Property/IdentifierValueSource
IUPAC Name platinum(2+) sulfatePubChem[1]
CAS Number 53231-79-1PubChem[1]
Reactivity Moderately water and acid soluble.[2] The Pt(II) center has a strong affinity for sulfur-containing ligands.American Elements[2]
Stability May be unstable under certain conditions, with some studies suggesting its nonexistence under typical experimental conditions.Physical Chemistry Chemical Physics[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and replication of scientific findings. This section provides generalized methodologies for determining the key physical and chemical properties of inorganic sulfates, which can be adapted for the study of PtSO4.

Synthesis of Platinum (II) Sulfate

A general approach to synthesizing platinum(II) complexes often starts with a water-soluble salt like potassium tetrachloroplatinate(II) (K2[PtCl4]). While a specific, high-yield synthesis for pure, stable PtSO4 is not well-documented, a plausible route could involve the reaction of a soluble platinum(II) salt with a sulfate source, followed by precipitation and purification.

dot

SynthesisWorkflow Conceptual Workflow for PtSO4 Synthesis start Start with K2[PtCl4] solution step1 React with a soluble sulfate salt (e.g., Ag2SO4) start->step1 step2 Precipitation of AgCl step1->step2 step3 Filtration to remove AgCl step2->step3 step4 Isolation of PtSO4 from the filtrate (e.g., by evaporation) step3->step4 end Pure PtSO4 (requires characterization) step4->end

Caption: Conceptual workflow for the synthesis of PtSO4.

Determination of Melting Point

The melting point of a solid inorganic compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered PtSO4 is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of a pure compound.

Determination of Solubility

The solubility of PtSO4 in water can be quantitatively determined using the flask method followed by spectroscopic analysis.

  • Sample Preparation: A known excess amount of PtSO4 is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: The saturated solution is filtered to remove any undissolved solid.

  • Analysis: The concentration of platinum in the filtrate is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The solubility is then expressed in g/L or mol/L.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

  • Crystal Growth: Suitable single crystals of PtSO4 need to be grown. This is often the most challenging step and can be attempted by slow evaporation of a saturated solution or by vapor diffusion methods.

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The mounted crystal is exposed to a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined and refined to generate a final crystal structure.

Potential Signaling Pathways in a Biological Context

Given the interest in platinum compounds for drug development, understanding their potential interactions with biological systems is crucial. While specific signaling pathways for PtSO4 have not been elucidated, the mechanisms of action of well-established platinum-based anticancer drugs like cisplatin and carboplatin provide a valuable framework for hypothesizing the potential biological effects of PtSO4. These drugs exert their cytotoxic effects primarily through interactions with DNA.

DNA Damage and Apoptosis Induction

Platinum compounds can enter the cell and, following aquation, bind to DNA, forming intra- and inter-strand crosslinks. These DNA adducts disrupt DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

dot

DNA_Damage_Pathway Platinum Compound-Induced DNA Damage Pathway Pt_compound Platinum(II) Compound (e.g., PtSO4) Cell_entry Cellular Uptake Pt_compound->Cell_entry Aquation Aquation (intracellular activation) Cell_entry->Aquation DNA_binding Binding to DNA (N7 of Guanine) Aquation->DNA_binding DNA_adducts Formation of DNA Adducts (Intra- and Inter-strand crosslinks) DNA_binding->DNA_adducts Replication_inhibition Inhibition of DNA Replication & Transcription DNA_adducts->Replication_inhibition Cell_cycle_arrest Cell Cycle Arrest Replication_inhibition->Cell_cycle_arrest Apoptosis Induction of Apoptosis Cell_cycle_arrest->Apoptosis

Caption: DNA damage and apoptosis induction by platinum compounds.

Cellular Response to Platinum-Induced DNA Damage

The formation of platinum-DNA adducts triggers a complex cellular response involving various signaling pathways. Key pathways include the MAPK (Mitogen-Activated Protein Kinase) and p53 signaling cascades, which ultimately determine the cell's fate.

dot

Cellular_Response_Pathway Cellular Signaling Response to Platinum-DNA Adducts DNA_adducts Platinum-DNA Adducts Damage_recognition DNA Damage Recognition (e.g., MMR proteins) DNA_adducts->Damage_recognition p53_activation p53 Activation Damage_recognition->p53_activation MAPK_pathway MAPK Pathway Activation (ERK, JNK, p38) Damage_recognition->MAPK_pathway Cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53_activation->Cell_cycle_arrest DNA_repair DNA Repair Mechanisms (NER) p53_activation->DNA_repair Apoptosis Apoptosis (if damage is irreparable) p53_activation->Apoptosis MAPK_pathway->Apoptosis Survival Cell Survival (if repair is successful) DNA_repair->Survival

Caption: Key signaling pathways activated in response to platinum-DNA damage.

Conclusion

Platinum (II) sulfate is a compound with theoretical and qualitative data suggesting its existence and potential for interesting chemical and biological activities. However, a notable lack of comprehensive experimental data on its fundamental physical and chemical properties persists in the scientific literature. This guide has synthesized the available information, providing a foundation for future research. The detailed experimental protocols offer a roadmap for the systematic characterization of PtSO4. Furthermore, by drawing parallels with clinically successful platinum-based drugs, this document provides a conceptual framework for investigating the potential biological mechanisms of PtSO4, a critical aspect for its consideration in drug development programs. Further empirical investigation is essential to fully elucidate the properties and potential applications of this intriguing platinum compound.

References

Unraveling the Elusive Structure of Platinum(II) Sulfate: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While a simple, stable Platinum(II) sulfate (PtSO₄) remains experimentally elusive, significant research has illuminated the intricate crystal structures of related complex platinum sulfate compounds and predicted the theoretical structure of PtSO₄. This guide provides a comprehensive analysis of the available crystallographic data and experimental methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.

The pursuit of a crystalline form of simple this compound has been a long-standing challenge in inorganic chemistry.[1][2][3] Computational studies, however, have paved the way for understanding its theoretical structure. Concurrently, experimental research has successfully synthesized and characterized more complex platinum sulfate compounds, providing a window into the coordination chemistry of platinum with sulfate and hydrogensulfate ligands.

Computationally Predicted Structure of this compound (PtSO₄)

Through the use of evolutionary algorithms and quantum mechanical computations, a stable structure for the hypothetical PtSO₄ has been predicted.[1][2][4] This theoretical phase is crucial for understanding the fundamental properties of platinum sulfates and for guiding future synthetic efforts.

Crystallographic Data

The predicted stable phase of PtSO₄ adopts a tetragonal crystal system with the P4₂/m space group.[1][2][4] This structure is considered to be the most stable phase for PtSO₄.[1][2][4]

Compound Formula Crystal System Space Group
Predicted this compoundPtSO₄TetragonalP4₂/m

Table 1. Predicted Crystallographic Data for this compound.

Computational Methodology

The prediction of the PtSO₄ structure was achieved through a sophisticated computational approach.

G cluster_workflow Computational Workflow for PtSO₄ Structure Prediction EA Evolutionary Algorithm-based Search QM Quantum Mechanical Computations EA->QM Low-energy phases GFE Gibbs Free Energy Calculations QM->GFE Stability verification PD Temperature-Pressure Phase Diagram Construction GFE->PD Phase stability mapping

Caption: Computational workflow for predicting the crystal structure of PtSO₄.

The process began with an evolutionary algorithm-based search to identify potential low-energy phases of PtSO₄ at 0 K.[1][2] These candidate structures were then further investigated using quantum mechanical computations to refine their geometries and energies.[1][2] To assess their stability at finite temperatures, Gibbs free energy calculations were performed, considering possible decomposition products.[1][2] Finally, this data was used to construct temperature-pressure phase diagrams for PtSO₄.[1][2]

Experimental Analysis of a Binary Platinum Sulfate: Pt₂(HSO₄)₂(SO₄)₂

In contrast to the theoretical nature of PtSO₄, red single crystals of Pt₂(HSO₄)₂(SO₄)₂ have been successfully synthesized and their crystal structure determined.[5][6] This compound represents the first binary sulfate of platinum and provides concrete crystallographic data.[5][6]

Crystallographic Data

The crystal structure of Pt₂(HSO₄)₂(SO₄)₂ was determined to be monoclinic with the space group P2₁/c.[5][6] The structure features dumbbell-shaped Pt₂⁶⁺ cations coordinated by four sulfate (SO₄²⁻) and two hydrogensulfate (HSO₄⁻) ions.[5][6] These units are connected to form layers, which are held together by hydrogen bonds.[5][6]

Compound Formula Crystal System Space Group a (pm) b (pm) c (pm) β (°) Z
Platinum Bis(hydrogensulfate) DisulfatePt₂(HSO₄)₂(SO₄)₂MonoclinicP2₁/c868.6(2)826.2(1)921.8(2)116.32(1)2

Table 2. Crystallographic Data for Pt₂(HSO₄)₂(SO₄)₂.[5][6]

Experimental Protocol: Synthesis and Structure Determination

The synthesis and structural analysis of Pt₂(HSO₄)₂(SO₄)₂ followed a precise experimental workflow.

G cluster_workflow Experimental Workflow for Pt₂(HSO₄)₂(SO₄)₂ Reactants Elemental Platinum + Concentrated Sulfuric Acid Reaction Sealed Glass Ampoule 350 °C Reactants->Reaction Crystals Red Single Crystals Reaction->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD Structure Crystal Structure Determination XRD->Structure

Caption: Experimental workflow for the synthesis and analysis of Pt₂(HSO₄)₂(SO₄)₂.

Red single crystals of Pt₂(HSO₄)₂(SO₄)₂ were obtained by reacting elemental platinum with concentrated sulfuric acid at 350 °C in a sealed glass ampoule.[5][6] The resulting crystals were then analyzed using single-crystal X-ray diffraction to determine their crystal structure.[5][6]

Conclusion

While the simple this compound remains a theoretical construct, the combined power of computational prediction and experimental synthesis has provided a detailed picture of platinum's interaction with sulfate ions. The predicted tetragonal structure of PtSO₄ offers a target for future synthetic endeavors, while the experimentally determined monoclinic structure of Pt₂(HSO₄)₂(SO₄)₂ provides a solid foundation for understanding the complex crystal chemistry of platinum sulfates. These findings are not only of fundamental importance to inorganic chemistry but also hold potential for the rational design of new platinum-based materials and therapeutics.

References

Platinum(II) Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 53231-79-1[1][2][3]

This technical guide provides an in-depth overview of Platinum(II) sulfate, a compound of significant interest in research and pharmaceutical development. This document outlines its chemical and physical properties, critical safety information, and detailed protocols for handling and emergency procedures, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaO4PtS[1][3]
Molecular Weight291.14 g/mol [1][3]
AppearanceVaries depending on the specific salt[4]
Boiling Point330 °C at 760 mmHg[2]
Vapor Pressure3.35E-05 mmHg at 25°C[2]
Occupational Exposure Limits
OrganizationLimit TypeValue
OSHAPEL (TWA)0.002 mg(Pt)/m³
ACGIHTLV (TWA)0.002 mg(Pt)/m³
NIOSHREL (TWA)0.002 mg/m³

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; REL: Recommended Exposure Limit.

Toxicity Data
Test TypeOrganismRouteReported Dose
LD50MouseOral281 mg/kg

LD50: Lethal Dose, 50%.

Experimental Protocols

Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. The following sections provide detailed methodologies for safe handling, emergency response, and storage.

Safe Handling Protocol
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

    • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Handling Procedures:

    • Avoid inhalation of dust or fumes.

    • Prevent contact with skin and eyes.

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.

Emergency First-Aid Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol
  • Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by a final rinse with water.

  • Waste Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.

Storage Protocol
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials.

Visualized Workflow

The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.

General Safety Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Decontaminate Temporary Storage->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Clean PPE Clean PPE Dispose of Waste->Clean PPE End End Clean PPE->End

General safety handling workflow.

Emergency Response Workflow for this compound Exposure cluster_first_aid First Aid Details Exposure Occurs Exposure Occurs Remove from Exposure Remove from Exposure Exposure Occurs->Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Inhalation: Fresh Air Inhalation: Fresh Air Administer First Aid->Inhalation: Fresh Air Skin Contact: Flush with Water Skin Contact: Flush with Water Administer First Aid->Skin Contact: Flush with Water Eye Contact: Flush with Water Eye Contact: Flush with Water Administer First Aid->Eye Contact: Flush with Water Ingestion: Rinse Mouth Ingestion: Rinse Mouth Administer First Aid->Ingestion: Rinse Mouth Report Incident Report Incident Seek Medical Attention->Report Incident

Emergency response for exposure.

References

Methodological & Application

Application Notes and Protocols for Platinum(II) Sulfate Electroplating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of platinum(II) sulfate complexes, specifically dinitrosulfatoplatinate(II) (DNS), in electroplating applications. The information is targeted toward researchers, scientists, and professionals in drug development who may require high-purity, corrosion-resistant, and biocompatible platinum coatings for their work.

Introduction to this compound Electroplating

Platinum electroplating is a critical process for depositing a thin layer of platinum onto a substrate, imparting its desirable properties such as high electrical conductivity, corrosion resistance, and biocompatibility.[1][2] While various platinum salts can be used, this compound-based electrolytes, particularly those containing the dinitrosulfatoplatinate(II) ([Pt(NO2)2SO4]2−) complex, offer a stable and effective method for producing high-quality platinum coatings.[3][4] These baths are often acidic and can be used to plate on a variety of substrates, including nickel, copper, brass, stainless steel, gold, titanium, and niobium.[2]

The DNS-based electrolyte is a halogen-free option, which is advantageous for applications where halogen contamination is a concern.[3] It is known for producing bright, coherent, and pore-free platinum deposits with thicknesses ranging from 0.6 µm to 25 µm.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for operating a dinitrosulfatoplatinate(II) (DNS) electroplating bath and the typical properties of the resulting platinum deposits.

Table 1: Dinitrosulfatoplatinate(II) (DNS) Electroplating Bath Composition and Operating Parameters

ParameterValueReference
Platinum Source Dihydrogen dinitrosulfatoplatinate (H2Pt(NO2)2(SO4))[5]
Platinum Concentration 4 - 15 g/L (optimum 5 g/L)[5]
Supporting Electrolyte Sulfuric Acid[5]
pH 1.0 - 2.0 (typically < 2)[6]
Bath Temperature 30 - 70 °C (optimum 30 °C)[5]
Cathode Current Density 0.3 - 2.0 A/dm² (optimum 0.5 A/dm²)[5]
Anode Type Platinized Titanium[2]
Agitation Moderate
Deposition Rate Up to 5 µm/hour (optimum 1.25 µm/hour)[5]
Current Efficiency ~37% (under pulse plating conditions)[3]

Table 2: Properties of Platinum Coatings from DNS Bath

PropertyValueReference
Appearance Bright, white, shiny[2][5]
Maximum Thickness Up to 25 µm (crack-free)[5]
Hardness Approximately 500 HV[7]
Purity High purity platinum (specific % not detailed in sources)
Adhesion Excellent on properly prepared substrates[5]
Porosity Pore-free at thicknesses > 0.6 µm[5]

Experimental Protocols

This section provides a detailed protocol for preparing a dinitrosulfatoplatinate(II) (DNS) electroplating bath and performing the electroplating process.

Preparation of the Dinitrosulfatoplatinate(II) (DNS) Electroplating Bath

The DNS electroplating bath is typically prepared by diluting a concentrated stock solution of dihydrogen dinitrosulfatoplatinate.[5]

Materials:

  • Concentrated Dihydrogen dinitrosulfatoplatinate (H2Pt(NO2)2(SO4)) solution

  • Deionized water

  • Sulfuric acid (H2SO4)

  • pH meter or pH indicator strips

  • Glass beaker or other suitable bath container

Procedure:

  • Dilution of the Concentrate: In a clean glass beaker, add the required volume of deionized water. Slowly add the concentrated dihydrogen dinitrosulfatoplatinate solution to the deionized water while stirring to achieve the desired platinum concentration (typically 5 g/L).[5]

  • pH Adjustment: Carefully add sulfuric acid dropwise to the solution while monitoring the pH. Adjust the pH to a value between 1.0 and 2.0.[6]

  • Final Volume Adjustment: Add deionized water to reach the final desired volume of the electroplating bath.

  • Temperature Control: Heat the bath to the desired operating temperature (e.g., 30 °C) using a hot plate with a magnetic stirrer or a water bath.[5]

Substrate Preparation

Proper substrate preparation is crucial for achieving good adhesion and a high-quality platinum coating.

Materials:

  • Substrate to be plated

  • Degreasing solvent (e.g., trichloroethylene or acetone)

  • Dilute sulfuric acid (5% v/v)

  • Deionized water

  • Beakers for cleaning and rinsing

Procedure:

  • Degreasing: Thoroughly clean the substrate with a suitable degreasing solvent to remove any organic contaminants.[5]

  • Acid Activation: Immerse the degreased substrate in a 5% v/v sulfuric acid solution for a few minutes to remove any oxide layers and activate the surface.[5]

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual acid.

  • Drying (Optional): The substrate can be dried with a stream of nitrogen or clean, compressed air before being placed in the plating bath.

Note: For substrates like tin, zinc, cadmium, or steel, an undercoat of nickel is required before platinum plating.[5]

Electroplating Procedure

Equipment:

  • DC power supply

  • Platinized titanium anode

  • Cathode holder (to hold the substrate)

  • Electroplating bath containing the DNS solution

  • Magnetic stirrer or other means of agitation

  • Beakers for post-plating rinsing

Procedure:

  • Cell Assembly: Place the prepared DNS electroplating bath in a suitable container. Position the platinized titanium anode and the substrate (cathode) in the bath, ensuring they do not touch.

  • Electrical Connection: Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Initiate Plating: Turn on the power supply and adjust the current to achieve the desired current density (e.g., 0.5 A/dm²).[5]

  • Plating Duration: Continue the electroplating process for the time required to achieve the desired coating thickness, based on the deposition rate (approximately 1.25 µm/hour at 0.5 A/dm²).[5]

  • Post-Plating Rinsing: Once the desired thickness is achieved, turn off the power supply. Remove the plated substrate from the bath and immediately rinse it thoroughly with deionized water to remove any residual electrolyte.

  • Drying: Dry the plated substrate using a stream of nitrogen or by placing it in a drying oven at a low temperature.

Visualizations

Experimental Workflow for Platinum Electroplating

The following diagram illustrates the general workflow for the platinum electroplating process using a dinitrosulfatoplatinate(II) bath.

experimental_workflow cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment bath_prep Bath Preparation (DNS Solution) electroplating Electrodeposition (DC Current Applied) bath_prep->electroplating substrate_prep Substrate Preparation (Degreasing & Activation) substrate_prep->electroplating rinsing Rinsing (Deionized Water) electroplating->rinsing drying Drying rinsing->drying

Caption: Workflow for this compound Electroplating.

Simplified Platinum Deposition Pathway

This diagram illustrates the key steps involved in the electrochemical deposition of platinum from the [Pt(NO2)2SO4]2- complex at the cathode.

deposition_pathway Pt_complex [Pt(NO2)2SO4]2- (in electrolyte) diffusion Diffusion to Cathode Surface Pt_complex->diffusion electron_transfer Electron Transfer Pt(II) + 2e- -> Pt(0) diffusion->electron_transfer adsorption Adsorption onto Substrate electron_transfer->adsorption crystal_growth Crystal Growth (Platinum Layer Formation) adsorption->crystal_growth

Caption: Platinum Deposition at the Cathode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Platinum(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Platinum(II) sulfate. It includes a detailed experimental protocol, troubleshooting advice for common issues, and data to aid in optimizing the reaction yield.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with silver sulfate (Ag₂SO₄) in an aqueous solution.[1] This reaction precipitates silver chloride (AgCl), leaving the desired this compound in the solution.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction, suboptimal stoichiometry, or loss of product during purification are common culprits. To enhance the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration to reach completion. While many platinum complex syntheses are conducted at room temperature, gentle heating (e.g., 40-50°C) may improve reaction kinetics, but should be monitored to prevent decomposition.[2]

  • Stoichiometry: Precise measurement of reactants is crucial. An excess of silver sulfate can be used to ensure the complete conversion of the platinum precursor, but this may complicate purification.

  • Light Sensitivity: Silver salts are light-sensitive.[3] Performing the reaction in the dark or in amber glassware can prevent the photoreduction of silver ions, which could lead to impurities.

  • Purification: Inefficient removal of the AgCl precipitate can trap the product. Thorough washing of the precipitate is necessary. Conversely, excessive washing or the use of improper solvents can lead to loss of the water-soluble this compound.

Q3: I observe a green precipitate in my reaction mixture. What is it and how can I avoid it?

A3: The formation of a green precipitate is likely Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), a common byproduct in platinum chemistry, especially if ammonia or its derivatives are present as contaminants.[1] To prevent its formation, ensure all glassware is scrupulously clean and that the reactants are pure. If it does form, it can often be separated by filtration due to its low solubility.

Q4: How can I ensure the complete removal of the silver chloride (AgCl) precipitate?

A4: The complete removal of AgCl is critical for obtaining a pure product. Here are some key steps:

  • Filtration: Use a fine porosity filter paper or a membrane filter to separate the AgCl precipitate. Centrifugation followed by decantation of the supernatant can also be effective.

  • Washing: Wash the collected AgCl precipitate with small portions of deionized water to recover any adsorbed this compound. Combine the washings with the main filtrate.

  • Testing for Silver Ions: After filtration, you can test a small portion of the filtrate for the presence of residual silver ions by adding a drop of a chloride solution (e.g., HCl or NaCl). The absence of a white precipitate indicates the successful removal of silver.

Q5: What are the best practices for handling and storing this compound?

A5: Platinum compounds, including this compound, should be handled with care as they can be hazardous.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound is expected to be a hygroscopic solid, so it should be stored in a tightly sealed container in a desiccator to protect it from moisture.

Data Presentation

Optimizing the yield of this compound requires careful control of reaction parameters. The following tables provide a starting point for reactant stoichiometry and suggest parameters for optimization.

Table 1: Reactant Stoichiometry for this compound Synthesis

ReactantMolecular Weight ( g/mol )Molar Ratio (K₂[PtCl₄]:Ag₂SO₄)Example Mass (for 1 mmol K₂[PtCl₄])
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])415.091415.1 mg
Silver Sulfate (Ag₂SO₄)311.801311.8 mg

Table 2: Key Parameters for Yield Optimization

ParameterRange to InvestigatePotential Impact on Yield and Purity
Temperature Room Temperature - 60°CHigher temperatures may increase reaction rate but could also lead to decomposition or side reactions.
Reaction Time 1 - 24 hoursInsufficient time will lead to incomplete reaction. Monitor the disappearance of the K₂[PtCl₄] color to gauge completion.
Molar Ratio 1:1 to 1:1.1 (K₂[PtCl₄]:Ag₂SO₄)A slight excess of Ag₂SO₄ can drive the reaction to completion, but a large excess will require more extensive purification.
Concentration 0.01 M - 0.1 MHigher concentrations may speed up the reaction but could lead to co-precipitation of impurities.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol details the synthesis of this compound from potassium tetrachloroplatinate(II) and silver sulfate.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Silver sulfate (Ag₂SO₄)

  • Deionized water

  • Amber glassware (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper or syringe filter)

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In an amber round-bottom flask, dissolve K₂[PtCl₄] (e.g., 415.1 mg, 1 mmol) in deionized water (e.g., 20 mL) with stirring until a clear, reddish-brown solution is formed.

  • Reaction: In a separate amber beaker, prepare a solution of Ag₂SO₄ (e.g., 311.8 mg, 1 mmol) in deionized water (e.g., 20 mL). This may require gentle heating to fully dissolve. Once dissolved, allow the solution to cool to room temperature.

  • Precipitation: Slowly add the Ag₂SO₄ solution to the stirring K₂[PtCl₄] solution at room temperature. A white precipitate of AgCl should form immediately.

  • Reaction Completion: Wrap the reaction flask in aluminum foil to protect it from light and stir the mixture vigorously for 12-24 hours at room temperature.

  • Separation of Precipitate: Separate the AgCl precipitate by filtration through a fine-porosity filter paper. Wash the precipitate with several small portions of deionized water to ensure all the soluble this compound is collected. Combine the filtrate and the washings.

  • Product Isolation: The resulting clear, colorless to pale yellow filtrate contains the aqueous this compound. The solvent can be removed under reduced pressure using a rotary evaporator to obtain the solid this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_purification Purification cluster_end Product Isolation start Start dissolve_k2ptcl4 Dissolve K₂[PtCl₄] in deionized water start->dissolve_k2ptcl4 dissolve_ag2so4 Dissolve Ag₂SO₄ in deionized water start->dissolve_ag2so4 mix_solutions Mix Solutions (in the dark) dissolve_k2ptcl4->mix_solutions dissolve_ag2so4->mix_solutions stir_reaction Stir for 12-24h mix_solutions->stir_reaction filter_agcl Filter to remove AgCl precipitate stir_reaction->filter_agcl wash_precipitate Wash precipitate with deionized water filter_agcl->wash_precipitate collect_filtrate Collect filtrate wash_precipitate->collect_filtrate remove_solvent Remove solvent via rotary evaporation collect_filtrate->remove_solvent end Solid PtSO₄ remove_solvent->end troubleshooting_guide problem Low Yield or Impure Product incomplete_reaction Incomplete Reaction? problem->incomplete_reaction Check reaction completion side_reactions Side Reactions? problem->side_reactions Observe for unexpected precipitates purification_issues Purification Issues? problem->purification_issues Evaluate separation and washing steps solution_incomplete Increase reaction time and/or gently heat. incomplete_reaction->solution_incomplete solution_side_reactions Ensure pure reactants and clean glassware. Work in the dark. side_reactions->solution_side_reactions solution_purification Use fine filter paper. Wash precipitate thoroughly. Test for residual Ag⁺. purification_issues->solution_purification

References

Technical Support Center: Overcoming Solubility Challenges of Platinum(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Platinum(II) sulfate (PtSO₄). The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: I am having difficulty dissolving this compound in water. What are the initial troubleshooting steps?

If you are facing challenges with dissolving this compound in water, consider the following initial steps:

  • Particle Size Reduction: The dissolution rate of a solid is influenced by its surface area. Larger crystals will dissolve more slowly. Consider gently grinding the this compound powder using a mortar and pestle to increase the surface area available for solvation.

  • Heating: Gently warming the solvent can increase the solubility of many salts. Try heating the water to a controlled temperature (e.g., 40-60 °C) while stirring. Be cautious, as excessive heat can potentially lead to decomposition or unwanted side reactions, although specific data for PtSO₄ is limited.

  • Agitation: Ensure vigorous and continuous stirring. This helps to break down solute aggregates and constantly brings fresh solvent into contact with the solid particles. Using a magnetic stirrer is highly recommended.

  • Sonication: Utilizing an ultrasonic bath can be an effective method to break apart particles and enhance dissolution, particularly for stubborn suspensions.

Q3: Can I use organic solvents to dissolve this compound?

While specific data for this compound is scarce, other Platinum(II) complexes have shown solubility in polar aprotic solvents. Based on the behavior of similar compounds, the following solvents could be considered for initial screening:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetone [2]

  • Acetonitrile

It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application. When working with organic solvents, always consider their compatibility with your experimental downstream processes. For many biological and pharmaceutical applications, water-based solutions are often preferred.[3]

Q4: How does pH affect the solubility of this compound?

The solubility of many metal sulfates can be influenced by pH.[4] this compound is noted to be soluble in acidic solutions.[1] Lowering the pH of an aqueous solution by adding a small amount of a compatible acid (e.g., sulfuric acid to maintain the common ion effect) can potentially increase the solubility of this compound. This is because the sulfate ion is the conjugate base of a weak acid (bisulfate, HSO₄⁻), and in acidic conditions, the equilibrium shifts, which can favor the dissolution of the salt. However, it is essential to verify that the altered pH will not negatively impact your experiment.

Q5: Are there advanced techniques to improve the solubility of this compound for formulation development?

Yes, several formulation strategies are employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), and these principles can be applied to this compound:

  • Co-solvents: Using a mixture of solvents can significantly improve solubility. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO could be effective.

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in an aqueous medium.[5] Non-ionic surfactants are often preferred in pharmaceutical formulations.

  • Complexation: Forming a complex of this compound with another molecule can dramatically alter its solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior, which can encapsulate guest molecules and increase their aqueous solubility.

    • Ligand Exchange: Introducing new ligands that form a more soluble complex with Platinum(II) is a common strategy in coordination chemistry. For example, glucose-conjugated platinum(II) complexes have been designed to have high water solubility.[6][7]

  • Amorphous Solid Dispersions: Converting the crystalline form of a compound to an amorphous state can lead to higher apparent solubility and faster dissolution rates. This is often achieved by creating a solid dispersion of the compound in a polymer matrix.[8][9]

Troubleshooting Guides

Guide 1: Basic Dissolution Problems

This guide addresses issues encountered during the initial attempts to dissolve this compound.

Problem Possible Cause Suggested Solution
This compound is not dissolving in water at room temperature. Insufficient surface area for dissolution.Gently grind the powder to increase surface area.
Low kinetic energy of solvent molecules.Heat the solvent gently (e.g., 40-60 °C) with constant stirring.
Inadequate mixing.Use a magnetic stirrer for vigorous and continuous agitation. Try sonication.
A fine precipitate remains in the solution. The solution is saturated.Increase the volume of the solvent. Confirm the solubility limit if possible.
The this compound may be of low purity.Verify the purity of the compound from the supplier's certificate of analysis.
Guide 2: Formulation for Enhanced Solubility

This guide provides strategies for more advanced solubility enhancement, particularly relevant for drug development and formulation science.

Strategy General Protocol Outline Considerations
Co-Solvent System 1. Select a water-miscible organic solvent (e.g., ethanol, DMSO). 2. Start by preparing a concentrated stock solution of PtSO₄ in the pure organic solvent. 3. Titrate this stock solution into your aqueous buffer/medium while stirring vigorously to avoid precipitation. 4. Alternatively, prepare different ratios of the co-solvent and water (e.g., 10:90, 20:80) and test the solubility of PtSO₄ in these mixtures.The final concentration of the organic solvent must be compatible with your experimental system (e.g., cell culture, analytical method).
Use of Surfactants 1. Choose a suitable surfactant (e.g., Tween 80, Polysorbate 20). 2. Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC). 3. Add the this compound to the surfactant solution and stir until dissolved. Gentle heating may be applied.Surfactants can interfere with certain assays and may have biological effects. Select a surfactant that is appropriate for your application.
Complexation with Cyclodextrins 1. Select a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Prepare a saturated aqueous solution of the cyclodextrin. 3. Add this compound to the cyclodextrin solution in a molar excess of the cyclodextrin. 4. Stir the mixture for an extended period (several hours to overnight) at a controlled temperature to allow for complex formation. 5. Filter the solution to remove any undissolved material.The size of the cyclodextrin cavity must be appropriate to accommodate the this compound molecule or a part of it.
pH Adjustment 1. Prepare a suspension of this compound in water. 2. Slowly add a dilute acid (e.g., 0.1 M H₂SO₄) dropwise while monitoring the pH and observing for dissolution. 3. Continue stirring until the solid dissolves.The final pH must be within a range that is acceptable for your experiment. Buffering the final solution may be necessary.

Visual Guides

experimental_workflow cluster_start Initial State cluster_basic Basic Troubleshooting cluster_advanced Advanced Strategies cluster_end Desired Outcome start Insoluble PtSO₄ grind Grind Powder start->grind Increase Surface Area cosolvent Co-solvent System start->cosolvent If basic methods fail surfactant Use Surfactants start->surfactant complexation Complexation start->complexation ph_adjust pH Adjustment start->ph_adjust heat Gentle Heating grind->heat agitate Vigorous Agitation heat->agitate sonicate Sonication agitate->sonicate end Solubilized PtSO₄ Solution sonicate->end If successful cosolvent->end surfactant->end complexation->end ph_adjust->end

Caption: A workflow for overcoming this compound solubility issues.

logical_relationship cluster_factors Influencing Factors cluster_methods Solubilization Methods PtSO4 This compound (Poorly Soluble) ParticleSize Particle Size PtSO4->ParticleSize Temperature Temperature PtSO4->Temperature Solvent Solvent Choice PtSO4->Solvent pH pH PtSO4->pH Complexation Complexation Agents PtSO4->Complexation Surfactants Surfactants PtSO4->Surfactants AmorphousDispersion Amorphous Dispersion PtSO4->AmorphousDispersion Micronization Micronization ParticleSize->Micronization CoSolvency Co-solvency Solvent->CoSolvency Solubilized Solubilized PtSO₄ Micronization->Solubilized CoSolvency->Solubilized Complexation->Solubilized Surfactants->Solubilized AmorphousDispersion->Solubilized

Caption: Factors and methods influencing this compound solubility.

References

preventing decomposition of Platinum(II) sulfate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Platinum(II) Sulfate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Discoloration of Solid this compound Exposure to heat, light, or incompatible materials.Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as volatile acids.[1][2]
Precipitation or Discoloration in this compound Solutions Instability of the solution, pH changes, or reaction with the solvent.For aqueous solutions, consider using a stabilizing agent like 1,1-cyclobutanedicarboxylic acid (CBDCA) at a concentration of 0.25 to 4 mg/ml and maintaining a pH between 4 and 8.[3] Purging the solution and blanketing the headspace with air or oxygen can also enhance stability.[3] For some platinum compounds, dissolving in 0.9% NaCl or DMF and storing at 4°C can prevent loss of potency for extended periods.[4]
Loss of Catalytic Activity or Therapeutic Efficacy Decomposition of the platinum compound.Verify the integrity of the stored material using analytical techniques such as HPLC. Review storage procedures to ensure they align with recommended guidelines. For cisplatin, a related platinum(II) compound, storage in 0.9% NaCl solution at room temperature, protected from light, has been shown to maintain stability for at least 30 days.[5]
Formation of Toxic Fumes Upon Heating Thermal decomposition.Avoid heating this compound unless it is part of a controlled experimental protocol. When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx).[1]

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for solid this compound?

Solid this compound should be stored in a tightly closed, sealed container, such as one made of plastic or with a plastic liner.[2] The storage area must be cool, dry, and well-ventilated.[1][2] It is crucial to store it away from volatile acids and sources of ignition or flame.[2]

2. How can I stabilize this compound in a solution?

For platinum(II) antitumor agents like carboplatin, which shares the Pt(II) oxidation state, solutions can be stabilized by adding 1,1-cyclobutanedicarboxylic acid (CBDCA) or its salt to maintain a pH between 4 and 8.[3] Another method is to purge the solution with air or oxygen and to blanket the container's headspace with either.[3] For other platinum compounds, using solvents like 0.9% NaCl or DMF for storage at 4°C has proven effective in preserving their potency.[4]

3. What factors can cause this compound to decompose?

Several factors can lead to the decomposition of this compound:

  • Heat: Elevated temperatures can induce thermal decomposition, which may cause the release of toxic sulfur oxide fumes.[1] The decomposition of metal sulfates generally occurs at high temperatures, often in the range of 700-1000°C.[6]

  • Moisture: As with many sulfate salts, moisture can lead to hydrolysis and degradation. Storing in a dry environment is essential.[2]

  • Light: While not explicitly stated for this compound, many platinum compounds are light-sensitive.[5] Therefore, storage in opaque containers is a recommended precautionary measure.

  • Incompatible Materials: Contact with volatile acids should be avoided.[2]

4. How can I tell if my this compound has decomposed?

Visual inspection for discoloration or changes in physical appearance of the solid can be an initial indicator. For solutions, the formation of precipitates or a change in color suggests degradation.[3] To confirm and quantify decomposition, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to measure the concentration of the intact compound.[5]

5. Are there any specific handling precautions I should take?

When handling this compound, it is important to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2]

Experimental Protocol: Stability Assessment of this compound Solutions

Objective: To evaluate the stability of a this compound solution under different storage conditions over a 30-day period.

Materials:

  • This compound

  • Solvent (e.g., 0.9% NaCl solution)

  • Amber glass vials with airtight seals

  • HPLC system with a suitable column for platinum compound analysis

  • pH meter

  • Refrigerator (set to 4°C)

  • Controlled temperature chamber (set to 25°C)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Divide the solution into multiple amber glass vials, ensuring each is filled to a consistent level to minimize headspace variation.

    • Tightly seal all vials.

  • Storage Conditions:

    • Divide the vials into two groups:

      • Group A: Store in a refrigerator at 4°C.

      • Group B: Store in a controlled temperature chamber at 25°C, protected from light.

  • Sampling and Analysis:

    • On Day 0, immediately analyze three vials from the freshly prepared stock solution to establish the initial concentration.

    • On Days 1, 7, 14, 21, and 30, retrieve three vials from each storage group (A and B).

    • Visually inspect each vial for any changes in color or for the formation of precipitate.

    • Measure the pH of the solution in each vial.

    • Analyze the concentration of this compound in each vial using a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each time point and storage condition.

    • Express the stability as the percentage of the initial concentration remaining.

    • A compound is generally considered stable if the concentration remains above 90% of the initial value.[5]

Visualizations

Caption: Factors influencing the decomposition of this compound.

Experimental_Workflow A Prepare Platinum(II) Sulfate Solution B Aliquot into Vials A->B C Initial Analysis (Day 0) B->C D Store at 4°C B->D E Store at 25°C B->E F Periodic Sampling (Days 1, 7, 14, 21, 30) D->F E->F G Visual Inspection & pH F->G H HPLC Analysis G->H I Data Analysis H->I

Caption: Workflow for assessing this compound stability.

References

troubleshooting common impurities in Platinum(II) sulfate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Platinum(II) sulfate. Our aim is to help you identify and resolve common impurities and challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Final product is a different color than the expected yellow-orange (e.g., brown, black, or green). Presence of Platinum(IV) impurities.Use a mild reducing agent to convert Pt(IV) to Pt(II). Ensure an inert atmosphere during synthesis to prevent oxidation.
Precipitation of platinum oxides/hydroxides due to high pH.Maintain a sufficiently acidic pH throughout the reaction and purification steps to prevent hydrolysis.[1][2]
Contamination with other platinum group metals (PGMs) from the starting material.Use high-purity platinum starting materials. If contamination is suspected, purification by ion-exchange chromatography may be necessary.
Low yield of the final product. Incomplete reaction of starting materials.Increase reaction time or temperature, ensuring the temperature does not promote decomposition. Monitor the reaction progress using a suitable analytical technique (e.g., UV-Vis spectroscopy).
Loss of product during washing and isolation steps.Use minimal volumes of cold washing solvents in which the product has low solubility.
Formation of soluble side products.Adjust reaction conditions (e.g., stoichiometry, temperature) to favor the formation of the desired product.
The product is insoluble in water, contrary to expectations. Formation of polymeric or hydroxo-bridged platinum species.This can result from hydrolysis at elevated pH. Ensure the reaction and work-up are performed under acidic conditions.
Presence of insoluble impurities from starting materials or side reactions.Purify the product by recrystallization from a suitable solvent or by filtration if the impurity is insoluble and the product is soluble.
Presence of unexpected peaks in the characterization data (e.g., NMR, IR, or X-ray). Contamination with unreacted starting materials.Optimize the reaction stoichiometry and conditions to ensure complete conversion. Purify the product thoroughly.
Presence of solvent molecules in the final product.Dry the product under vacuum at an appropriate temperature to remove residual solvent.
Formation of different isomers or coordination complexes.Carefully control the reaction conditions that influence isomer formation. Characterize the product thoroughly to identify the species present.
Product contains residual silver salts (if using a silver sulfate precipitation method). Incomplete removal of silver chloride or silver sulfate precipitate.Ensure thorough filtration to remove all silver salt precipitates. Washing the platinum sulfate solution with a suitable solvent can also help.
Product contains alkali metal salt impurities. Incomplete removal of salts like potassium sulfate after precipitation.Wash the final product with a solvent in which the alkali metal salt is soluble but the this compound is not. Recrystallization is also an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of Platinum(IV) impurities in my this compound synthesis?

A1: Platinum(IV) impurities can originate from the starting material if it is not fully in the +2 oxidation state. Additionally, oxidation of Platinum(II) to Platinum(IV) can occur during the synthesis, especially if the reaction is carried out in the presence of oxidizing agents or at elevated temperatures in an oxygen-containing atmosphere.

Q2: How can I confirm the presence of Pt(IV) in my sample?

A2: Several spectroscopic techniques can be employed. For instance, ¹⁹⁵Pt NMR spectroscopy is a powerful tool as the chemical shifts for Pt(II) and Pt(IV) complexes are typically well-separated. UV-Vis spectroscopy can also be indicative, as Pt(IV) complexes often have distinct absorption bands compared to their Pt(II) counterparts.

Q3: My this compound solution appears to be unstable and forms a precipitate over time. What is happening?

A3: Platinum(II) aqua ions are susceptible to hydrolysis, especially in solutions that are not sufficiently acidic. This hydrolysis can lead to the formation of hydroxo-bridged dimers, oligomers, or even the precipitation of hydrated platinum oxides.[1][2] To maintain the stability of your this compound solution, ensure it is kept at a low pH.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored in a cool, dry place, away from light and moisture to prevent decomposition and hydrolysis. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q5: Can I use a different starting material instead of potassium tetrachloroplatinate(II)?

A5: Yes, other Platinum(II) sources like Platinum(II) hydroxide can be used. The choice of starting material will influence the reaction conditions and the potential impurities. For example, reacting Platinum(II) hydroxide with sulfuric acid is a more direct route that avoids halide and alkali metal impurities, but the purity of the starting hydroxide is crucial.

Key Experimental Protocols

Protocol 1: Synthesis of this compound from Potassium Tetrachloroplatinate(II)

This method involves the precipitation of chloride ions using silver sulfate to yield an aqueous solution of this compound.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Silver sulfate (Ag₂SO₄)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve a known amount of K₂[PtCl₄] in a minimal amount of deionized water.

  • In a separate container, prepare a stoichiometric equivalent aqueous solution of Ag₂SO₄.

  • Slowly add the Ag₂SO₄ solution to the K₂[PtCl₄] solution with constant stirring. A white precipitate of silver chloride (AgCl) will form.

  • Stir the reaction mixture in the dark for several hours to ensure complete precipitation.

  • Carefully filter the mixture to remove the AgCl precipitate. A syringe filter with a fine pore size is recommended for small-scale reactions.

  • The resulting filtrate is an aqueous solution of this compound. To isolate the solid, the water can be carefully evaporated under reduced pressure at a low temperature to prevent decomposition.

  • Wash the resulting solid with cold ethanol and then diethyl ether to remove any residual water and organic-soluble impurities.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of this compound from Platinum(II) Hydroxide

This protocol provides a direct route to this compound, minimizing halide and alkali metal impurities.

Materials:

  • Platinum(II) hydroxide (Pt(OH)₂)

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

  • Isopropanol

Procedure:

  • Suspend a pre-weighed amount of Pt(OH)₂ in deionized water.

  • Slowly add a stoichiometric amount of dilute sulfuric acid to the suspension with vigorous stirring.

  • Continue stirring the mixture at room temperature until the Pt(OH)₂ has completely reacted to form a clear or pale yellow solution. Gentle heating may be applied to facilitate the reaction, but the temperature should be carefully controlled to avoid decomposition.

  • Filter the solution to remove any unreacted starting material or insoluble impurities.

  • To precipitate the this compound, add a sufficient volume of a water-miscible organic solvent, such as isopropanol, in which the product is insoluble.

  • Collect the precipitate by filtration, wash with a small amount of isopropanol, and then with diethyl ether.

  • Dry the product under vacuum.

Visualizations

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_separation Separation cluster_isolation Isolation K2PtCl4 K₂[PtCl₄] Solution mix Mix and Stir K2PtCl4->mix Ag2SO4 Ag₂SO₄ Solution Ag2SO4->mix precipitate AgCl Precipitate Forms mix->precipitate filter Filter precipitate->filter filtrate PtSO₄ Solution filter->filtrate Liquid Phase agcl_waste AgCl Waste filter->agcl_waste Solid Phase evaporate Evaporate Solvent filtrate->evaporate wash Wash Solid evaporate->wash dry Dry Solid wash->dry product Pure PtSO₄ dry->product

Caption: Workflow for this compound Synthesis via Salt Metathesis.

troubleshooting_logic cluster_color Color Impurity cluster_yield Low Yield start Problem Encountered During Synthesis color_issue Incorrect Product Color start->color_issue yield_issue Low Product Yield start->yield_issue is_pt4 Check for Pt(IV) Species? color_issue->is_pt4 is_oxide Check for Oxide/Hydroxide Precipitate? is_pt4->is_oxide No reduce_pt4 Use Mild Reducing Agent is_pt4->reduce_pt4 Yes is_pgm Check Starting Material Purity? is_oxide->is_pgm No adjust_ph Maintain Acidic pH is_oxide->adjust_ph Yes use_high_purity Use High-Purity Precursors is_pgm->use_high_purity Yes is_incomplete Incomplete Reaction? yield_issue->is_incomplete is_loss Product Loss During Workup? is_incomplete->is_loss No optimize_reaction Optimize Reaction Conditions is_incomplete->optimize_reaction Yes optimize_workup Optimize Washing/Isolation Steps is_loss->optimize_workup Yes

Caption: Troubleshooting Logic for Common Synthesis Issues.

References

Technical Support Center: Purification of Synthesized Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of synthesized Platinum(II) complexes. Due to the limited availability of specific literature on Platinum(II) sulfate, the methodologies and recommendations provided are based on established principles for the purification of Platinum(II) compounds, such as cisplatin and its analogues. These techniques are generally applicable and can be adapted for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Platinum(II) synthesis?

A1: Common impurities can include unreacted starting materials like K₂[PtCl₄], byproducts such as Magnus' green salt ([Pt(NH₃)₄][PtCl₄]), and isomers of the desired complex (e.g., the trans-isomer in a synthesis targeting the cis-isomer).[1] Additionally, other platinum-containing species, such as aqua or hydroxo complexes, may form, especially in aqueous solutions with low chloride concentrations.[1] For syntheses involving organic ligands, residual ligands and their degradation products can also be present.

Q2: What is the most common and effective method for purifying Platinum(II) complexes?

A2: Recrystallization is the most widely used and often most effective method for purifying solid Platinum(II) complexes.[2][3][4] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at varying temperatures.[2] By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound can crystallize out in a purer form, leaving impurities behind in the solution.[2][5]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should meet the following criteria:

  • The Platinum(II) complex should be highly soluble at elevated temperatures but have low solubility at room temperature or below.[2][6]

  • The impurities should either be completely soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Commonly used solvents for platinum complexes include water (often with added HCl or NaCl to suppress aquation), N,N-dimethylacetamide (DMA), ethanol-water mixtures, and chloroform-acetone mixtures.[1][7][8] The choice is highly dependent on the specific ligands coordinated to the platinum center.

Q4: My yield is very low after purification. What are the potential causes?

A4: Low yield after recrystallization can be attributed to several factors:

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.

  • High Solubility: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Multiple Purification Cycles: Repeated recrystallization to achieve high purity can lead to a cumulative loss of product in each cycle.[9]

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is typically used to confirm the purity and identity of the purified Platinum(II) complex:

  • NMR Spectroscopy: ¹H, ¹³C, and particularly ¹⁹⁵Pt NMR are powerful tools for structural elucidation and purity assessment.[8][10]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, which can be compared to the calculated values for the expected formula.[7][11]

  • Mass Spectrometry (ESI-MS): Helps to confirm the molecular weight of the complex.[11][12]

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrations of the ligands and Pt-ligand bonds.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

Q6: Are there alternative purification methods to recrystallization?

A6: Yes, if recrystallization is ineffective, other methods can be employed:

  • Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption on a stationary phase.[7][13] It can be very effective for separating isomers or removing highly polar or non-polar impurities.[7]

  • Precipitation: In some cases, a pure product can be obtained by selectively precipitating it from a solution. For example, the addition of a saturated ammonium chloride solution can be used to precipitate platinum as ammonium hexachloroplatinate.[14]

Troubleshooting Guide

Problem: The crude product will not dissolve in the recrystallization solvent, even with heating.

  • Possible Cause: An incorrect solvent has been chosen. The compound may be sparingly soluble or completely insoluble in that solvent.

  • Solution:

    • Try a different solvent or a mixture of solvents.[4]

    • Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.

    • Verify the identity of your crude product; it may not be the expected compound.

Problem: No crystals form after the hot solution is cooled.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Possible Cause 2: The solution has become supersaturated, and crystallization has not been initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.

  • Possible Cause 3: The compound may be an oil at the solvent's temperature.

    • Solution: Try a different solvent system.

Problem: The purified product appears discolored.

  • Possible Cause: Persistent colored impurities are co-crystallizing with your product.

  • Solution:

    • Perform a second recrystallization.

    • If the impurity is highly colored and present in small amounts, you can try adding a small amount of activated carbon to the hot solution before filtering. The carbon can adsorb the colored impurities. Use with caution as it can also adsorb the desired product.[2]

    • Consider using column chromatography for a more effective separation.[7]

Problem: How do I remove Magnus' green salt as an impurity?

  • Possible Cause: This is a common byproduct in the synthesis of cisplatin and related amine complexes.[1]

  • Solution: Magnus' green salt is typically much less soluble in water than cisplatin. A thorough washing of the crude product with water can help remove this impurity. Recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl is also an effective method to separate it.[1]

Experimental Protocols

Protocol 1: General Recrystallization from an Aqueous Solution (Adapted from Cisplatin Purification)

  • Dissolution: In a fume hood, suspend the crude Platinum(II) complex in a minimal amount of hot deionized water. If applicable, add 0.1 M HCl or 0.9% NaCl to the water to suppress the formation of aqua complexes.[1]

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Avoid boiling if the compound is thermally unstable.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a volatile organic solvent like ethanol or ether to aid in drying.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel (SiO₂) or alumina. Silica gel is a common choice for many platinum complexes.[7]

  • Eluent Selection: Determine a suitable solvent system (eluent) through thin-layer chromatography (TLC). The goal is to find a system that moves the desired compound off the baseline (Rf value of ~0.3-0.5) and separates it from impurities. A common eluent for certain Pt(II) complexes is a chloroform-acetone mixture.[7]

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Summary

Due to the general nature of this guide, specific quantitative data for this compound is not available. The table below provides example data for related Platinum(II) complexes to illustrate the type of information researchers should aim to record.

ParameterCisplatin (cis-[PtCl₂(NH₃)₂])cis-[PtCl₂(1,3-dimethyl-4-nitropyrazole)]
Typical Yield Varies with synthesis method9% (after column chromatography)[7]
Purity (Post-Purification) >99.5%Confirmed by elemental analysis[7]
Recrystallization Solvent Hot water with 0.1 M HCl[1]Chloroform-acetone mixture for chromatography[7]
Appearance Yellow solid[1]Not specified

Visualizations

G Workflow for Recrystallization of Platinum(II) Complexes A Crude Platinum(II) Complex B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if solids present) B->C D Slow Cooling (Room Temp -> Ice Bath) B->D No solids C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Platinum(II) Complex Crystals H->I G Troubleshooting: No Crystals Forming action action Start Solution Cooled, No Crystals? Q1 Is the solution cloudy or oily? Start->Q1 A1_Yes Product may be 'oiling out'. Try a different solvent. Q1->A1_Yes Yes A1_No Solution is clear. Q1->A1_No No Q2 Was a large volume of solvent used? A1_No->Q2 A2_Yes Solution is likely not saturated. Gently heat to evaporate some solvent and re-cool. Q2->A2_Yes Yes A2_No Solution is likely supersaturated. Q2->A2_No No Q3 Induce Crystallization A2_No->Q3 A3a Scratch inner surface of flask with a glass rod. Q3->A3a A3b Add a seed crystal of the pure compound. Q3->A3b

References

Technical Support Center: Enhancing the Catalytic Activity of Platinum(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the catalytic activity of Platinum(II) sulfate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Q1: My this compound catalyst is exhibiting low or no activity. What are the common causes and how can I troubleshoot this?

A1: Low catalytic activity is a frequent issue that can stem from several factors. A systematic approach is crucial to identify the root cause.

  • Catalyst Poisoning: Impurities in your reactants, solvents, or gas streams can adsorb to the active platinum sites, blocking them from participating in the reaction. Sulfur compounds are particularly potent poisons for platinum catalysts.[1][2] Even at parts-per-billion (ppb) levels, species like H₂S can cause significant deactivation.[3]

    • Solution: Purify all reactants and solvents before use. Implement guard beds to trap poisons before they reach the catalyst bed.[1]

  • Improper Activation: The catalyst may not have been correctly activated before the reaction. This often involves a reduction step to ensure the platinum is in its metallic, active state.

    • Solution: Review your catalyst activation protocol. A common procedure involves heating the catalyst under a hydrogen flow to reduce the platinum species.

  • Poor Catalyst Dispersion: If using a supported catalyst, the platinum particles may be poorly dispersed or have agglomerated, leading to a low surface area of active sites.

    • Solution: Ensure your catalyst synthesis method, such as impregnation, is optimized for high dispersion. Characterization techniques like Transmission Electron Microscopy (TEM) or chemisorption can verify dispersion.

  • Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for the specific reaction you are performing.

    • Solution: Conduct a systematic optimization of reaction parameters. For hydrogenations, for instance, increasing hydrogen pressure can sometimes overcome low activity.[4]

Q2: My catalyst's activity is declining rapidly over time. What is causing this deactivation and can I regenerate the catalyst?

A2: Rapid deactivation is typically caused by poisoning, fouling, or thermal degradation.

  • Poisoning: As mentioned above, strong chemisorption of impurities deactivates the catalyst. For this compound, sulfur-containing compounds in the feed are a primary concern. The sulfate on the catalyst itself can also influence activity, sometimes even promoting certain reactions while deactivating others.[5]

  • Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites and pores.[1][6] This is common in hydrocarbon reactions.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small platinum nanoparticles to agglomerate into larger, less active particles, reducing the available surface area.[1][7]

Regeneration Potential: Yes, in many cases, deactivated platinum catalysts can be regenerated.

  • For Coking/Fouling: A common method is to burn off the carbon deposits in a controlled manner. This involves heating the catalyst in a diluted air or oxygen stream.[8]

  • For Sulfur Poisoning: Regeneration is possible but can be more complex. It may involve a high-temperature treatment with a hydrogen-rich gas to strip the sulfur.[9] In some cases, an oxidative treatment followed by reduction can restore activity.[10] However, sulfates formed on the support material may be permanent.[5]

Q3: I am observing poor selectivity in my reaction, leading to unwanted byproducts. How can I improve this?

A3: Poor selectivity can often be managed by adjusting the catalyst system and reaction conditions.

  • Support Effects: The choice of support material (e.g., Al₂O₃, TiO₂, SiO₂, activated carbon) can significantly influence selectivity.[11][12] For instance, in hydrogenation, more polar supports can enhance selectivity towards C=O bond hydrogenation over C=C bonds.[13]

  • Use of Promoters: Adding a second metal (a promoter) can modify the electronic properties of the platinum and improve selectivity. Germanium (Ge) and Tin (Sn) are common promoters that can suppress side reactions leading to coke formation.[14][15]

  • Reaction Conditions: Modifying temperature, pressure, and solvent can steer the reaction towards the desired product. Lowering the temperature, for example, can sometimes reduce the rate of undesired side reactions.

  • Catalyst Particle Size: The size of the platinum nanoparticles can affect which crystal faces are exposed, influencing the reaction pathway and selectivity.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the support material for a this compound catalyst?

A: A support material, typically a high-surface-area porous solid like alumina, silica, or carbon, serves several critical functions. It allows for the dispersion of platinum into very small nanoparticles, maximizing the active surface area and the efficiency of the expensive metal.[12] The support also provides mechanical strength and can influence the catalyst's activity and selectivity through metal-support interactions.[16]

Q: How do I prepare a supported this compound catalyst?

A: The most common laboratory method is wet impregnation . This involves dissolving this compound in a suitable solvent (often water) to form a precursor solution. This solution is then added to the support material. The solvent is subsequently removed by drying, leaving the platinum precursor deposited on the support. A final calcination and/or reduction step is typically required to form the active catalyst.

Q: What is the role of the sulfate in a this compound catalyst?

A: The sulfate component can have several effects. When deposited on a support like zirconia or alumina, sulfate groups can create strong acid sites, leading to a bifunctional catalyst with both metal and acid properties.[5] This can be advantageous for reactions like isomerization. However, sulfur species can also act as a poison to the platinum sites, particularly for reactions like CO oxidation.[5] The presence of sulfate can also enhance stability by modifying the interaction between the platinum and the support.

Q: Can I use this compound in reactions involving sulfur-containing compounds?

A: This is generally not recommended. Platinum catalysts are highly susceptible to poisoning by sulfur compounds.[2] Introducing additional sulfur-containing reactants will likely lead to rapid and irreversible deactivation of the catalyst by blocking the active platinum sites.

Quantitative Data Summary

The performance of platinum catalysts is highly dependent on their preparation and the conditions under which they are used. The tables below summarize representative data from the literature.

Table 1: Effect of Support Material on Platinum Catalyst Activity in Oxidation Reactions

Catalyst SupportMetal Dispersion (%)ReactionActivity Result
Graphite5.3Phenol OxidationComplete conversion at 150°C[17]
TiO₂15.3Phenol OxidationLower activity, gradual deactivation[17]
Al₂O₃19.5Phenol OxidationLower activity, gradual deactivation[17]
Activated Carbon19.0Phenol OxidationLower activity, gradual deactivation[17]

Table 2: Effect of Promoters on CO Oxidation Activity

CatalystDescriptionCO Conversion at 100°C (%)
Pt/CeO₂Platinum on Ceria~20%
Pt/(Pt-Ce)O₂Platinum on Pt-doped Ceria~60%

Note: Data is illustrative and specific performance will vary based on detailed experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Supported Pt Catalyst via Wet Impregnation

  • Support Pre-treatment: Dry the support material (e.g., γ-Al₂O₃, SiO₂) in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Calculate the required amount of this compound to achieve the desired weight percentage (e.g., 1 wt%) on the support. Dissolve the this compound in deionized water. The volume of the solution should be equal to or slightly less than the pore volume of the support material (incipient wetness impregnation).

  • Impregnation: Add the precursor solution to the dried support dropwise while continuously mixing or agitating the support to ensure uniform distribution.

  • Aging: Allow the impregnated support to age for several hours in a covered container to allow for diffusion of the precursor into the pores.

  • Drying: Dry the impregnated material in an oven, typically at 100-120°C for 12 hours, to remove the solvent.

  • Calcination: Heat the dried catalyst in a furnace under a flow of air or an inert gas (e.g., Nitrogen). A typical procedure is to ramp the temperature to 400-500°C and hold for 3-4 hours. This step decomposes the precursor to platinum oxide.

  • Reduction (Activation): Before the reaction, activate the catalyst by reducing the platinum oxide to metallic platinum. Place the calcined catalyst in a reactor and heat under a flow of hydrogen gas (typically diluted in Nitrogen or Argon) at a temperature between 250-450°C for 2-4 hours.

Protocol 2: Regeneration of a Coked Platinum Catalyst

  • Inert Purge: Purge the reactor containing the deactivated catalyst with an inert gas (e.g., Nitrogen) at the reaction temperature to remove any residual reactants.

  • Oxidative Treatment: Introduce a diluted stream of oxygen (e.g., 1-2% O₂ in N₂) into the reactor.

  • Temperature Ramp: Slowly increase the temperature to the target regeneration temperature, typically between 400°C and 500°C. The slow ramp is crucial to avoid excessive heat from the combustion of coke, which could sinter the catalyst.

  • Hold Period: Maintain the catalyst at the regeneration temperature until the coke has been completely burned off. This can be monitored by analyzing the outlet gas for CO₂.[8]

  • Inert Purge: Once regeneration is complete, switch the gas flow back to an inert gas to purge the system of oxygen.

  • Re-reduction: Before re-introducing reactants, the catalyst must be re-reduced as described in Step 7 of Protocol 1 to ensure the platinum is in its active metallic state.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Catalytic Activity start Low Activity Observed check_poisoning Check for Poisons (e.g., Sulfur, CO) start->check_poisoning check_activation Verify Catalyst Activation Protocol start->check_activation check_conditions Optimize Reaction Conditions (T, P) start->check_conditions check_dispersion Analyze Catalyst Dispersion (TEM, Chemi) start->check_dispersion solution_poisoning Purify Reactants/ Install Guard Bed check_poisoning->solution_poisoning Poisons Detected solution_activation Re-run Activation (e.g., H2 Reduction) check_activation->solution_activation Protocol Incorrect solution_conditions Adjust T, P, Solvent check_conditions->solution_conditions Conditions Sub-optimal solution_dispersion Re-synthesize Catalyst check_dispersion->solution_dispersion Poor Dispersion

Caption: Troubleshooting workflow for low Pt(II) sulfate catalyst activity.

Factors_Influencing_Activity Key Factors Influencing Catalyst Performance activity Catalytic Activity & Selectivity catalyst_props Catalyst Properties catalyst_props->activity pt_loading Pt Loading catalyst_props->pt_loading dispersion Dispersion / Particle Size catalyst_props->dispersion support Support Material (Al2O3, TiO2, Carbon) catalyst_props->support promoters Promoters (Sn, Ge) catalyst_props->promoters reaction_cond Reaction Conditions reaction_cond->activity temperature Temperature reaction_cond->temperature pressure Pressure reaction_cond->pressure solvent Solvent reaction_cond->solvent reactants Reactant Purity reaction_cond->reactants

Caption: Factors influencing Pt(II) sulfate catalyst performance.

References

Technical Support Center: Scaling Up Platinum(II) Sulfate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up the production of Platinum(II) sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when transitioning from laboratory-scale to pilot-scale production of this compound?

A1: Moving from a lab to a pilot or commercial scale introduces complexities that are often not apparent in small-scale synthesis.[1] Key challenges include:

  • Reaction Kinetics and Thermodynamics: Reactions that are manageable at the lab scale may behave differently in larger reactors due to altered surface-area-to-volume ratios, which affects heat and mass transfer.[2]

  • Process Safety: Exothermic reactions can become hazardous at a larger scale, potentially leading to runaway reactions if not properly controlled.[2] Generating safety data at the lab scale is crucial for designing appropriate hardware for larger batches.[2]

  • Impurity Profile: The selectivity of a reaction can change with scale, potentially leading to an increase in impurities that affect the final product's quality and yield.[2]

  • Reagent and Solvent Sourcing: Reagents and solvents that are practical for lab use may be too expensive, difficult to source in bulk, or lack the necessary robustness for industrial operations.[3][4]

  • Equipment Differences: The geometry and capabilities of large-scale reactors (e.g., cylindrical reactors) differ significantly from lab glassware, impacting mixing efficiency, heating/cooling rates, and reagent addition times.[2]

Q2: How can I ensure consistent product quality and purity across different, larger batches?

A2: Ensuring batch-to-batch consistency is a critical aspect of scaling up production. This requires a robust quality control (QC) strategy and a deep understanding of the process.

  • Define Critical Process Parameters (CPPs): Use Design of Experiment (DoE) methodologies at the lab scale to identify which parameters (e.g., temperature, time, mixing speed, pH) have the most significant impact on yield and purity.[2]

  • Implement Strict Quality Control: Establish a comprehensive quality control program that includes testing raw materials, in-process controls, and final product release testing.[5][6]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the manufacturing process to minimize variability.[5]

  • Analytical Method Validation: Ensure that the analytical methods used to test the product are properly validated to be accurate, precise, and reliable for their intended purpose.[7][8]

Q3: What safety precautions are essential when scaling up reactions involving platinum compounds?

A3: Platinum-based compounds can present several hazards. While this compound itself is not as widely documented for toxicity as platinum-based chemotherapy drugs, general precautions for handling heavy metal compounds and potent APIs should be followed.

  • Toxicity and Handling: Platinum compounds can cause side effects, and appropriate personal protective equipment (PPE) and containment solutions are necessary to prevent exposure.[9][10]

  • Thermal Hazard Analysis: As mentioned, runaway reactions are a major concern.[2] Performing studies using tools like Reactor Calorimeters or Thermal Screening Units can help predict and mitigate thermal hazards.[2]

  • Waste Disposal: The manufacturing process will generate waste streams containing platinum and other potentially hazardous chemicals. Environmental health and safety (EHS) regulations for the disposal of such materials must be strictly followed.[2][11]

Troubleshooting Guides

Issue: Decreased Yield at Larger Scale

Potential Cause Troubleshooting Step / Solution
Inefficient Mixing The mixing dynamics change significantly from small flasks to large reactors. Use simulation software to model and predict the effects of mixing at a larger scale and adjust agitator speed and type accordingly.[2]
Poor Heat Transfer The lower surface-area-to-volume ratio in large reactors can lead to localized hot or cold spots, promoting side reactions. Ensure the reactor's heating/cooling system is adequate for the batch size and consider slower, controlled addition of reagents.[2][3]
Mass Transfer Limitations In heterogeneous reactions, the rate at which reactants come into contact can become a limiting factor at scale.[1] Evaluate if changes in agitation or reactant concentration can improve mass transfer.
Change in Reagent Grade Bulk or technical grade reagents used for scale-up may contain different impurity profiles than the high-purity reagents used in the lab.[4] Qualify all new sources of starting materials.

Issue: Increased or New Impurities in the Final Product

Potential Cause Troubleshooting Step / Solution
Side Reactions Longer reaction times or poor temperature control can favor the formation of by-products. Re-optimize reaction parameters (time, temperature) for the specific equipment being used at the larger scale.[2]
Leaching from Equipment If the reaction involves corrosive materials like sulfuric acid, metal ions could leach from the reactor or pipework.[12] Ensure all equipment is constructed from compatible, corrosion-resistant materials.
Residual Solvents Solvents can become trapped within the crystal lattice of the product during crystallization.[2] Study and optimize crystallization process parameters, such as the rate of cooling and anti-solvent addition, at the lab scale to minimize solvent inclusion.[2]
Degradation of Product The product may be sensitive to prolonged exposure to heat during drying. Optimize drying conditions (temperature, vacuum, time) to ensure solvent removal without causing product degradation.

Quantitative Data Summary

The following tables provide examples of quantitative data relevant to the scale-up and quality control of platinum-based compounds.

Table 1: Example of Process Efficiency Gains in a 6.7-fold Scale-Up of a Platinum(II) Complex Synthesis via Mechanochemistry.[13]

ParameterTraditional Solution-Based MethodMechanochemical Method (Scaled-Up)Improvement
Reaction Time 8 hours1 hour8-fold reduction
Energy Consumption High (requiring prolonged heating/stirring)Low (short milling time)28.8-fold reduction
Environmental Factor (E-factor) High (~700)Low (~1)~700-fold reduction
Process Mass Intensity (PMI) High (~200)Low (~1)~200-fold reduction

Table 2: Typical Quality Control (QC) Parameters and Acceptance Criteria for a Platinum-Based API.

TestParameterAcceptance CriteriaRationale / Method Example
Identification Identity ConfirmationPositive identification against a reference standardIR, NMR, or Mass Spectrometry
Assay Platinum Content98.0% - 102.0%Inductively Coupled Plasma (ICP-MS) or Atomic Absorption (AA) Spectroscopy
Purity Individual Impurity≤ 0.1%High-Performance Liquid Chromatography (HPLC)
Purity Total Impurities≤ 0.5%HPLC
Sulfate Content Sulfate Anion AssayConforms to theoretical value ± 5%Automated Colorimetry or Ion Chromatography.[14]
Residual Solvents Solvent ContentMeets ICH Q3C limitsGas Chromatography (GC)
Water Content Water Content≤ 0.5%Karl Fischer Titration

Experimental Protocols

Protocol 1: Hypothetical Laboratory-Scale Synthesis of a Platinum(II) Complex

This protocol is a generalized example based on the synthesis of various Pt(II) complexes and should be adapted and optimized for this compound. Reactions should be carried out in the dark to prevent potential photo-catalyzed side reactions.[15]

  • Preparation of Precursor: Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water to create a standardized solution.

  • Ligand Exchange Reaction: In a separate vessel, prepare an aqueous solution containing a stoichiometric excess of a soluble sulfate salt (e.g., sodium sulfate).

  • Complexation: Slowly add the K₂PtCl₄ solution dropwise to the stirred sulfate solution at room temperature.[15]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or by observing the formation of a precipitate.[15] The reaction may take several hours to reach completion.[16]

  • Isolation: Once the reaction is complete, collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the isolated solid sequentially with cold deionized water, ethanol, and diethyl ether to remove unreacted starting materials and soluble by-products.[16]

  • Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Quality Control - Determination of Sulfate by Automated Colorimetry (Adapted from EPA Method 375.2)[14]

  • Sample Preparation: Accurately weigh a sample of the this compound product and dissolve it in a known volume of reagent water to achieve a concentration within the method's calibration range (e.g., 1-300 mg/L SO₄²⁻).[14]

  • Cation Removal: Pass the prepared sample solution through a sodium-form cation-exchange column to remove the Pt²⁺ ions, which could interfere with the analysis.[14]

  • Colorimetric Reaction:

    • Mix the ion-exchanged sample with an alcohol solution of barium chloride and methylthymol blue (MTB) at a controlled pH of 2.5-3.0. This will cause the sulfate to precipitate as barium sulfate (BaSO₄).[14]

    • Raise the pH of the solution to 12.5-13.0. At this pH, any excess barium ions will chelate with the MTB indicator.[14]

  • Measurement: Use a colorimeter or spectrophotometer to measure the absorbance of the solution. The amount of uncomplexed (gray) MTB is directly proportional to the initial concentration of sulfate in the sample.[14]

  • Calibration and Quantification:

    • Prepare a series of calibration standards using a certified sodium sulfate stock solution (e.g., 0, 10, 50, 100, 200, 300 mg/L).[14]

    • Analyze the standards to generate a calibration curve.

    • Quantify the sulfate concentration in the sample by comparing its absorbance to the calibration curve.

    • Verify the calibration periodically with a Quality Control Sample (QCS); results should be within ±10% of the true value.[14]

Process Visualizations

cluster_0 Discovery & Development cluster_1 Scale-Up & Validation cluster_2 Commercial Production lab Lab Scale Synthesis (mg to g) process_dev Process Chemistry Development lab->process_dev Initial Route analytical_dev Analytical Method Development process_dev->analytical_dev pilot Pilot Plant Scale-Up (kg scale) process_dev->pilot safety Safety & Hazard Assessment pilot->safety validation Process Validation & Tech Transfer safety->validation commercial Commercial Manufacturing validation->commercial qc Quality Control & Release Testing commercial->qc

Caption: A typical workflow for scaling up a chemical process from laboratory discovery to commercial manufacturing.[1]

start Low Yield or Purity Observed q1 Are raw materials qualified & consistent? start->q1 s1 Qualify vendors. Test incoming materials. q1->s1 No q2 Is reaction temperature uniform and stable? q1->q2 Yes s1->q1 s2 Improve heat transfer. Adjust heating/cooling profile. Consider slower reagent addition. q2->s2 No q3 Is mixing adequate for the vessel size? q2->q3 Yes s2->q2 s3 Model mixing with software. Adjust agitator speed/type. q3->s3 No q4 Are reaction time and workup optimized? q3->q4 Yes s3->q3 s4 Re-run lab experiments to optimize time and quenching/ isolation steps. q4->s4 No end_node Process Re-Validated q4->end_node Yes s4->q4 cluster_input Input Control cluster_process In-Process Control (IPC) cluster_output Final Product Control rm Raw Material Receipt & Quarantine rm_test QC Testing: Identity, Purity, Assay rm->rm_test rm_release Material Release to Production rm_test->rm_release mfg Manufacturing (Following SOPs) rm_release->mfg ipc_sample In-Process Sampling (e.g., reaction completion) mfg->ipc_sample product Final Product Isolation & Drying mfg->product ipc_test IPC Testing ipc_sample->ipc_test ipc_test->mfg Continue/Adjust Process final_test Final QC Testing (Full Specification) product->final_test release Batch Release by Quality Assurance final_test->release

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Commercial Platinum(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial Platinum(II) sulfate. It also benchmarks the compound against alternative platinum-based therapeutics, offering supporting experimental data and detailed protocols to ensure the integrity of your research and drug development endeavors.

Introduction to this compound Purity

This compound (Pt(SO₄)) is a critical precursor and active compound in various research and development applications, including catalysis and cancer therapy. The purity of commercial this compound is paramount, as even trace impurities can significantly impact experimental outcomes, catalytic activity, and toxicological profiles. This guide outlines the common impurities, analytical techniques for their detection, and compares the performance of this compound with established platinum-based anticancer drugs.

Potential Impurities in Commercial this compound

The primary method for synthesizing this compound involves the reaction of elemental platinum with hot, concentrated sulfuric acid. This process can introduce several types of impurities:

  • Other Platinum Group Elements (PGEs): Commercial platinum is often co-mined with other PGEs. Due to their similar chemical properties, trace amounts of palladium (Pd), rhodium (Rh), iridium (Ir), ruthenium (Ru), and osmium (Os) can persist through the refining process.

  • Unreacted Platinum: Incomplete reaction can leave elemental platinum in the final product.

  • Byproducts of Synthesis: The high-temperature reaction with sulfuric acid may lead to the formation of small quantities of platinum in different oxidation states or complex sulfate species.

  • Trace Metal Contaminants: Contamination from reaction vessels and processing equipment can introduce metals such as iron (Fe), nickel (Ni), and chromium (Cr).

Analytical Techniques for Purity Validation

A multi-faceted approach is essential for the comprehensive validation of this compound purity. The following table summarizes the recommended analytical techniques, their primary targets, and typical detection limits.

Analytical TechniquePrimary TargetTypical Detection LimitAdvantagesDisadvantages
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace elemental impurities (PGEs, heavy metals)parts-per-billion (ppb) to parts-per-trillion (ppt)High sensitivity, multi-element analysisDestructive, requires sample digestion
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Major and minor elemental composition, including platinum assayparts-per-million (ppm) to ppbRobust, good for higher concentrationsLower sensitivity than ICP-MS
High-Performance Liquid Chromatography (HPLC) Separation and quantification of platinum species (e.g., Pt(II) vs. Pt(IV)), organic impuritiesppm to ppbCan speciate different platinum compoundsRequires appropriate column and mobile phase for separation
X-Ray Fluorescence (XRF) Elemental compositionppmNon-destructive, rapid screeningLower sensitivity for trace elements, matrix effects can be an issue
Gravimetric Analysis Platinum assay (as elemental platinum)Percent levelHigh precision for major componentTime-consuming, not suitable for trace analysis

Experimental Protocols

Protocol for Trace Elemental Analysis by ICP-MS

This protocol outlines the procedure for quantifying trace elemental impurities in this compound.

1. Sample Preparation (Microwave Digestion):

  • Accurately weigh approximately 50 mg of the this compound sample into a clean microwave digestion vessel.
  • Add 5 mL of aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).
  • Seal the vessel and place it in a microwave digestion system.
  • Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes.
  • Allow the vessel to cool to room temperature.
  • Carefully open the vessel in a fume hood and dilute the digested sample to 50 mL with deionized water.

2. ICP-MS Analysis:

  • Prepare a series of multi-element calibration standards containing the expected impurities (e.g., Pd, Rh, Ir, Fe, Ni, Cr) in a matrix matching the diluted sample.
  • Aspirate the prepared sample and calibration standards into the ICP-MS.
  • Monitor the characteristic mass-to-charge ratios for each element of interest.
  • Quantify the concentration of each impurity based on the calibration curve.

Protocol for Platinum Speciation by HPLC-ICP-MS

This method allows for the separation and quantification of different platinum species that may be present.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a mild acidic solution) to a final concentration of approximately 100 ppm.
  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Separation:

  • Column: A C18 reverse-phase column is commonly used.
  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable ion-pairing agent. The specific gradient will depend on the species being separated.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Injection Volume: 10 - 20 µL.

3. ICP-MS Detection:

  • The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.
  • The ICP-MS is set to monitor the platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt).
  • The retention time of the peaks can be used to identify different platinum species by comparing them to known standards. The peak area is proportional to the concentration of each species.

Comparison with Alternative Platinum-Based Drugs

This compound's potential therapeutic applications can be benchmarked against well-established platinum-based anticancer drugs such as cisplatin, carboplatin, and oxaliplatin.[1][2]

CompoundChemical FormulaKey CharacteristicsCommon Side Effects
This compound PtSO₄-Data not yet established
Cisplatin cis-[PtCl₂(NH₃)₂]Broad-spectrum anticancer activity.[2]Nephrotoxicity, neurotoxicity, ototoxicity.[2]
Carboplatin C₆H₁₂N₂O₄PtSecond-generation analog with reduced nephrotoxicity compared to cisplatin.[2]Myelosuppression.[2]
Oxaliplatin C₈H₁₄N₂O₄PtThird-generation analog effective against cisplatin-resistant cancers.[1][2]Peripheral neuropathy.[2]

Visualizing Workflows and Pathways

Experimental Workflow for Purity Validation

Purity_Validation_Workflow cluster_sample Sample Receipt cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Sample Commercial This compound Dissolution Dissolution Sample->Dissolution For Speciation Digestion Microwave Digestion Sample->Digestion For Elemental Analysis HPLC HPLC (Speciation) Dissolution->HPLC ICPMS ICP-MS (Trace Elements) Digestion->ICPMS ICPOES ICP-OES (Assay) Digestion->ICPOES Quantification Quantification of Impurities & Assay ICPMS->Quantification ICPOES->Quantification HPLC->Quantification Report Certificate of Analysis Quantification->Report

Caption: Workflow for the comprehensive purity validation of this compound.

Logical Relationship of Platinum Compounds

Platinum_Compounds Platinum(II) Precursors Platinum(II) Precursors This compound This compound Platinum(II) Precursors->this compound Anticancer Drugs Anticancer Drugs This compound->Anticancer Drugs Potential Application Catalysis Catalysis This compound->Catalysis Cisplatin Cisplatin Anticancer Drugs->Cisplatin Carboplatin Carboplatin Anticancer Drugs->Carboplatin Oxaliplatin Oxaliplatin Anticancer Drugs->Oxaliplatin

Caption: Relationship of this compound to precursors and applications.

References

A Comparative Guide to the Catalytic Efficiency of Platinum Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Platinum salts are indispensable catalysts in a myriad of applications, from industrial-scale organic synthesis to the development of life-saving chemotherapeutic agents. Their efficiency, however, can vary significantly depending on the specific salt, its oxidation state, and the coordinating ligands. This guide provides an objective comparison of the catalytic performance of various platinum salts in two key areas: hydrosilylation reactions, crucial for the synthesis of organosilicon compounds, and the DNA-damaging activity of platinum-based anticancer drugs, which is intrinsically linked to their catalytic interaction with biological macromolecules.

Catalytic Efficiency in Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The catalytic activity of different platinum precursors in the hydrosilylation of 1-octene with diethoxymethylsilane is summarized in Table 1.

CatalystPrecursorLoading (mol%)Yield (%)Turnover Number (TON)Reference
Pt/NR-Al₂O₃-IP (Single Atom Catalyst)H₂PtCl₆5.0 x 10⁻⁷952.06 x 10⁵[1]
Speier's CatalystH₂PtCl₆1.0 x 10⁻³929.2 x 10⁴[1]
Karstedt's CatalystPt₂(dvtms)₃1.0 x 10⁻³949.4 x 10⁴[1]
Pt/NR-Al₂O₃-RP (Nanoparticles)H₂PtCl₆5.0 x 10⁻⁷102.1 x 10⁴[1]
Commercial 5 wt% Pt/Al₂O₃-1.02 x 10⁻⁵<1-[1]
K₂PtCl₄ in Ethylene GlycolK₂PtCl₄0.001 - 0.1up to 99%up to 10⁵

Table 1: Comparison of Catalytic Efficiency in the Hydrosilylation of 1-Octene. The data highlights the superior performance of a single-atom platinum catalyst (Pt/NR-Al₂O₃-IP) which achieves a significantly higher turnover number at a much lower catalyst loading compared to traditional homogeneous catalysts like Speier's and Karstedt's catalysts.[1] A recyclable system using K₂PtCl₄ in ethylene glycol also demonstrates high turnover numbers.

Experimental Protocol: Comparative Hydrosilylation of 1-Octene

This protocol outlines a general procedure for comparing the catalytic efficiency of different platinum salts in the hydrosilylation of 1-octene with a hydrosilane.

Materials:

  • 1-octene (substrate)

  • Diethoxymethylsilane (hydrosilane)

  • Toluene (solvent, anhydrous)

  • Platinum salt catalysts (e.g., H₂PtCl₆, Karstedt's catalyst, Pt/NR-Al₂O₃-IP)

  • Internal standard (e.g., dodecane) for GC analysis

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk flasks and syringes

Procedure:

  • Catalyst Preparation: Prepare stock solutions of each platinum catalyst in anhydrous toluene to the desired concentrations. For heterogeneous catalysts, weigh the required amount directly into the reaction vessel.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add 1-octene (e.g., 3 mmol), diethoxymethylsilane (e.g., 3 mmol), and the internal standard.

  • Reaction Initiation: Inject the required amount of the platinum catalyst solution to achieve the desired catalyst loading (e.g., 1 ppm).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 100°C) and stir vigorously.[1] Take aliquots from the reaction mixture at specific time intervals using a syringe.

  • Analysis: Quench the aliquots immediately and analyze by gas chromatography (GC) to determine the conversion of 1-octene and the yield of the hydrosilylation product.

  • Calculation of Catalytic Efficiency:

    • Conversion (%): (moles of 1-octene reacted / initial moles of 1-octene) x 100

    • Yield (%): (moles of product formed / initial moles of 1-octene) x 100

    • Turnover Number (TON): moles of product formed / moles of platinum catalyst

    • Turnover Frequency (TOF): TON / reaction time (h)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Prepare Catalyst Solutions initiate Initiate Reaction (Add Catalyst) prep_catalyst->initiate prep_reactants Prepare Reactant Mixture (1-Octene, Hydrosilane, Internal Standard) prep_reactants->initiate monitor Monitor Reaction (Take Aliquots at Time Intervals) initiate->monitor gc_analysis GC Analysis (Conversion and Yield) monitor->gc_analysis calc Calculate Catalytic Efficiency (TON, TOF) gc_analysis->calc

Caption: Experimental workflow for comparing the catalytic efficiency of platinum salts.

Catalytic Activity of Platinum-Based Anticancer Drugs

The therapeutic effect of platinum-based anticancer drugs like cisplatin, carboplatin, and oxaliplatin stems from their ability to catalytically interact with and damage DNA, ultimately leading to apoptosis (programmed cell death). While all three form adducts with DNA, their reactivity and the cellular responses they trigger differ.

Platinum DrugRelative CytotoxicityDNA Platination RatePrimary Signaling PathwayReference
CisplatinHighFastp53-mediated apoptosis[2][3][4]
CarboplatinLowerSlowerp53-mediated apoptosis
OxaliplatinHighIntermediatep53-independent pathways

Table 2: Comparison of Anticancer Platinum Drugs. Cisplatin is generally the most potent, with a rapid rate of DNA platination. Carboplatin is less reactive, leading to lower toxicity but also potentially reduced efficacy in some cases. Oxaliplatin exhibits a distinct mechanism that can be effective in cisplatin-resistant cancers.

Signaling Pathway: p53-Mediated Apoptosis Induced by Cisplatin

Cisplatin-induced DNA damage is a potent activator of the p53 tumor suppressor protein. Upon activation, p53 orchestrates a signaling cascade that ultimately leads to apoptosis.

G cluster_cell Cellular Response to Cisplatin Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Enters cell and binds to DNA p53_activation p53 Activation DNA_Damage->p53_activation Cellular recognition of damage Bax_upregulation Bax Upregulation p53_activation->Bax_upregulation Transcriptional activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Platinum(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Platinum(II) sulfate, a compound of interest in pharmaceutical and chemical research. The focus is on the cross-validation of key analytical techniques to ensure data integrity, accuracy, and reliability, in line with regulatory expectations. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Analytical Cross-Validation

Cross-validation in analytical chemistry is the process of assessing the equivalency of two or more analytical methods. It is a critical component of analytical method lifecycle management, particularly when transferring a method between laboratories or when a new method is proposed to replace an existing one. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for validating analytical procedures, which includes assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[1][2]

For a compound like this compound (PtSO₄), a comprehensive analytical strategy involves the quantification of both the platinum cation (Pt²⁺) and the sulfate anion (SO₄²⁻). This guide compares two common methods for each component:

  • For Platinum(II): Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

  • For Sulfate: Ion Chromatography (IC) and Gravimetric Analysis.

Experimental Methodologies

Detailed protocols for each of the four analytical methods are provided below. These protocols serve as a basis for the subsequent cross-validation and data comparison.

1. Platinum (Pt²⁺) Analysis

a) Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting metals at ultra-trace levels.[3]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of 2% nitric acid. Prepare a series of dilutions to fall within the linear range of the instrument.

  • Instrumentation: An ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.

  • ICP-MS Parameters:

    • RF Power: 1550 W

    • Plasma Gas Flow: 15 L/min

    • Carrier Gas Flow: 0.9 L/min

    • Monitored Isotope: ¹⁹⁵Pt

    • Internal Standard: ¹⁹³Ir

  • Calibration: Prepare a series of platinum standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/L) from a certified reference standard.

  • Analysis: Aspirate the blank, standards, and samples into the plasma. The intensity of the ¹⁹⁵Pt isotope is measured and correlated to the concentration using the calibration curve.

b) UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely available technique based on the absorption of light by the analyte. For platinum, a complexing agent is often used to form a colored species.

  • Sample Preparation and Complexation: Dissolve a known quantity of this compound in a suitable solvent. Add an excess of a complexing agent (e.g., stannous chloride in an acidic medium) to form a stable, colored platinum complex.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement: Scan the spectrum to determine the wavelength of maximum absorbance (λ_max). For the Pt-SnCl₂ complex, this is typically in the visible range.

  • Calibration: Prepare a series of standard solutions of the platinum complex and measure their absorbance at λ_max.

  • Analysis: Measure the absorbance of the sample solution and determine the concentration using the calibration curve.

2. Sulfate (SO₄²⁻) Analysis

a) Ion Chromatography (IC)

IC is a powerful technique for the separation and quantification of ionic species.[4]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in deionized water and dilute to a known volume to bring the sulfate concentration within the instrument's working range.

  • Instrumentation: An ion chromatograph with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac AS18).

  • IC Parameters:

    • Eluent: 30 mM KOH

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 25 µL

    • Detector: Suppressed conductivity

  • Calibration: Prepare a series of sulfate standards (e.g., from sodium sulfate) in deionized water.

  • Analysis: Inject the standards and samples. The peak area of the sulfate anion is used for quantification against the calibration curve.

b) Gravimetric Analysis

Gravimetric analysis is a classical and highly accurate method based on the mass of a solid precipitate.[5][6][7][8]

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in approximately 200 mL of deionized water containing 0.5 mL of concentrated hydrochloric acid.[5]

  • Precipitation: Heat the solution to boiling and slowly add a slight excess of hot 10% barium chloride (BaCl₂) solution while stirring continuously. This precipitates the sulfate as barium sulfate (BaSO₄).

  • Digestion and Filtration: Allow the precipitate to digest by keeping the solution hot for at least one hour. Filter the hot solution through a fine, ashless filter paper.

  • Washing and Drying: Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (tested with silver nitrate). Transfer the filter paper containing the precipitate to a pre-weighed crucible.

  • Ignition and Weighing: Char the filter paper at a low temperature, then ignite at 800 °C to a constant weight. Cool in a desiccator and weigh the crucible with the BaSO₄ precipitate.

  • Calculation: The weight of sulfate is calculated from the weight of the BaSO₄ precipitate using the gravimetric factor.

Cross-Validation Parameters and Data Comparison

The following tables summarize the key validation parameters for the analytical methods described. The data presented is illustrative, based on the expected performance of each technique, to provide a framework for comparison.

Table 1: Cross-Validation Data for Platinum (Pt²⁺) Quantification

Parameter ICP-MS UV-Vis Spectrophotometry ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 0.1 - 100 µg/L1 - 20 mg/LMethod Dependent
Accuracy (% Recovery) 98 - 102%97 - 103%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%≤ 2.0%
- Intermediate Precision< 2.0%< 2.5%≤ 3.0%
Limit of Detection (LOD) ~0.01 µg/L~0.5 mg/L-
Limit of Quantitation (LOQ) ~0.05 µg/L~1.0 mg/L-
Specificity High (mass-based)Moderate (potential spectral overlap)No interference at analyte retention time/wavelength

Table 2: Cross-Validation Data for Sulfate (SO₄²⁻) Quantification

Parameter Ion Chromatography (IC) Gravimetric Analysis ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999N/A (absolute method)≥ 0.995
Range 0.5 - 50 mg/L> 10 mg/LMethod Dependent
Accuracy (% Recovery) 99 - 101%99.5 - 100.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 0.5%≤ 2.0%
- Intermediate Precision< 1.5%< 1.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 mg/L~10 mg/L-
Limit of Quantitation (LOQ) ~0.5 mg/L~10 mg/L-
Specificity High (separation-based)High (selective precipitation)No interference

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the logical flow of the cross-validation process and the relationship between the different validation parameters as outlined by ICH guidelines.

CrossValidationWorkflow start Start: Define Analytical Methods for PtSO4 methods Select Methods: - ICP-MS & UV-Vis for Pt(II) - IC & Gravimetry for SO4(2-) start->methods protocol Develop & Optimize Experimental Protocols methods->protocol validation Perform Method Validation (ICH Q2 R2) protocol->validation comparison Compare Performance Characteristics validation->comparison decision Decision: Are methods equivalent? comparison->decision decision->protocol No, re-optimize report Generate Cross-Validation Report decision->report Yes end End report->end

Caption: Workflow for the cross-validation of analytical methods for this compound.

ICH_Validation_Parameters Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (r²) Validation->Linearity LOD LOD / LOQ Validation->LOD Robustness Robustness Validation->Robustness Range Range Linearity->Range

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Conclusion

The cross-validation of analytical methods is essential for ensuring the quality and reliability of data in a regulated environment. For this compound, distinct analytical strategies are required for the cation and anion.

  • For platinum quantification , ICP-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis. UV-Vis spectrophotometry provides a more accessible and cost-effective alternative, suitable for higher concentration ranges, provided that specificity is carefully addressed.

  • For sulfate quantification , Ion Chromatography is a rapid and precise method suitable for a wide range of concentrations. Gravimetric analysis, while more labor-intensive, is an absolute method that provides exceptional accuracy and can serve as a reference standard.

The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the stage of drug development. A thorough cross-validation as outlined in this guide ensures that the chosen analytical methods are fit for their intended purpose and generate equivalent and reliable results.

References

Performance of Platinum(II) Complexes in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the solubility and stability of cisplatin, carboplatin, and oxaliplatin in various common laboratory solvents. This quantitative data is essential for preparing stock solutions, designing experimental conditions, and formulating drug delivery systems.

Table 1: Solubility of Platinum(II) Complexes in Common Solvents

CompoundWaterMethanolEthanolDMSODMFAcetonitrile
Cisplatin 0.253 g/100 g (25 °C)[1]Insoluble[1]Insoluble[1]~11.66 mg/mL (highly soluble, but reacts)[1][2][3]~16.6 mg/mL (with gentle heating)[1][4]Did not fully dissolve[2]
Carboplatin SolubleData not readily availableData not readily availableSoluble[2]10 mM[5]Data not readily available
Oxaliplatin ~6 mg/mL (slightly soluble)[6]Very slightly soluble[6][7]Practically insoluble[6][7]Up to 100 mM (soluble, but may react)[8]10 mM[5]Data not readily available

Table 2: Stability of Platinum(II) Complexes in Different Media

CompoundMediumStability/Half-LifeKey Considerations
Cisplatin Aqueous solution (neutral pH)Half-life of approximately 5 hours at 30°C[9]Decomposes via substitution of chloride ions with water.[1]
0.9% NaCl solutionStable for 24 hours at room temperature (protected from light).[1]Excess chloride ions suppress aquation and enhance stability.[1]
DMSOReacts with DMSO, leading to ligand displacement and inactivation.[2][3]The use of DMSO for dissolving cisplatin in biological studies is strongly discouraged.[1][2][3]
Carboplatin 5% Glucose solutionStable for at least 24 hours at room temperature.[10][11][12]Degradation follows pseudo-first-order kinetics.[10]
Solutions with chloride ionsPossible conversion to cisplatin.[13]Should not be diluted with solutions containing chloride ions.[13]
Oxaliplatin 5% Glucose solutionStableRecommended solvent for clinical use.[5]
WaterSlightly soluble and undergoes nonenzymatic conversion.[6]Reactive derivatives are formed via displacement of the oxalate ligand.[6]
DMSO/Water mixturesReacts rapidly in the presence of water.[14]Stable in pure DMSO and pure water, but not in mixtures.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for assessing the solubility and stability of platinum(II) complexes.

Protocol 1: Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

This method is widely used for the quantitative analysis of platinum compounds in various solutions.

Objective: To determine the concentration of a platinum complex dissolved in a specific solvent at saturation.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of the platinum compound is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The saturated solution is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid. An aliquot of the clear filtrate is then accurately diluted with the mobile phase.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.[15]

    • Mobile Phase: A mixture of water and an organic modifier like methanol or acetonitrile is typical.[12][15] The composition is optimized to achieve good separation and peak shape.

    • Detection: UV detection at a wavelength where the platinum complex exhibits strong absorbance (e.g., 254 nm for cisplatin) is frequently employed.[15]

    • Quantification: A calibration curve is generated using standard solutions of the platinum compound of known concentrations. The concentration of the dissolved platinum complex in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Stability Assessment by HPLC

This protocol allows for the monitoring of the degradation of a platinum complex over time in a given solvent system.

Objective: To determine the rate of degradation and the half-life of a platinum complex in a specific medium.

Methodology:

  • Solution Preparation: A solution of the platinum complex with a known initial concentration is prepared in the solvent system of interest.

  • Incubation: The solution is stored under controlled conditions (e.g., specific temperature and light exposure).

  • Sampling: Aliquots of the solution are withdrawn at predetermined time intervals.

  • HPLC Analysis: Each aliquot is analyzed by HPLC using the method described in Protocol 1 to determine the concentration of the intact platinum complex remaining.

  • Data Analysis: The concentration of the platinum complex is plotted against time. The degradation kinetics (e.g., first-order, pseudo-first-order) can be determined from this data, and the half-life of the compound can be calculated.[10]

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A Prepare Saturated Solution B Filter to Remove Solids A->B C Dilute Filtrate B->C D HPLC Analysis C->D E Prepare Solution of Known Concentration F Incubate under Controlled Conditions E->F G Withdraw Aliquots Over Time F->G H HPLC Analysis of Aliquots G->H

Caption: Experimental workflows for determining solubility and stability.

Cisplatin_Reactivity_Pathway Cisplatin Cisplatin [Pt(NH3)2Cl2] Aqua_Complex Mon-aqua Complex [Pt(NH3)2Cl(H2O)]+ Cisplatin->Aqua_Complex H2O -Cl- DMSO_Adduct DMSO Adduct (Inactive) Cisplatin->DMSO_Adduct DMSO -Cl- Di_aqua_Complex Di-aqua Complex [Pt(NH3)2(H2O)2]2+ Aqua_Complex->Di_aqua_Complex H2O -Cl- DNA_Adduct DNA Adduct Aqua_Complex->DNA_Adduct DNA

Caption: Reactivity pathways of cisplatin in different environments.

Caption: Logical workflow for solvent selection in platinum(II) chemistry.

References

A Comparative Guide to Theoretical Models of Platinum(II) Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models for Platinum(II) sulfate (PtSO₄), a compound for which experimental data is notably absent. To validate the theoretical predictions, this guide leverages experimental data from its isoelectronic analogue, Palladium(II) sulfate (PdSO₄), offering a robust framework for evaluating the accuracy and predictive power of computational models in this chemical space.

Introduction

This compound is a chemical compound of interest in various fields, yet its synthesis and experimental characterization remain elusive in scientific literature. This absence of empirical data necessitates the use of theoretical modeling to predict its structural, electronic, and spectroscopic properties. This guide presents a detailed analysis of a prominent theoretical model for PtSO₄ and validates its predictions against the experimentally determined structure of PdSO₄, a closely related and well-characterized material.

Data Presentation: A Comparative Analysis

The following tables summarize the key structural parameters for the theoretically predicted phases of this compound and the experimentally determined structure of Palladium(II) sulfate.

Table 1: Comparison of Crystal Structures

FeatureTheoretical this compound (PtSO₄)Experimental Palladium(II) Sulfate (PdSO₄)[1]
Crystal System TetragonalMonoclinic[1]
Space Group P4₂/mC2/c[1]
Experimentally Observed NoYes[1]

Table 2: Comparison of Lattice Parameters

ParameterTheoretical this compound (PtSO₄)Experimental Palladium(II) Sulfate (PdSO₄)[1]
a (Å) Not explicitly provided in abstract7.67[1]
b (Å) Not explicitly provided in abstract5.55[1]
c (Å) Not explicitly provided in abstract7.84[1]
α (°) 9090.00[1]
β (°) 9097.18[1]
γ (°) 9090.00[1]
Volume (ų) Not explicitly provided in abstract331.10[1]

Table 3: Comparison of Bond Lengths

BondTheoretical this compound (PtSO₄)Experimental Palladium(II) Sulfate (PdSO₄)[1]
M-O (Å) Not explicitly provided in abstract2.02 (x2), 2.03 (x2)[1]
S-O (Å) Not explicitly provided in abstract1.48 (x4)[1]

Experimental and Theoretical Protocols

Experimental Protocol for Palladium(II) Sulfate Characterization

The experimental data for Palladium(II) sulfate presented in this guide is based on single-crystal X-ray diffraction. A general procedure for such a characterization involves:

  • Synthesis: Palladium(II) sulfate can be synthesized through various methods, including the reaction of palladium metal with sulfuric acid at elevated temperatures.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution or by vapor diffusion methods.

  • Data Collection: A selected single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.

Theoretical Modeling Protocol for this compound

The theoretical predictions for this compound were obtained using a combination of an evolutionary algorithm and quantum mechanical computations. The general workflow for such a study is as follows:

  • Structure Prediction: An evolutionary algorithm is employed to search for the most stable crystal structures of PtSO₄. This involves generating a population of random structures and iteratively applying evolutionary operators (heredity, mutation) to evolve them towards lower energy configurations.

  • Quantum Mechanical Calculations: The energies and forces for each candidate structure are calculated using quantum mechanical methods, typically Density Functional Theory (DFT). This allows for the accurate determination of the most stable and low-energy phases.

  • Property Calculations: Once the most stable structure is identified, its geometric parameters (lattice constants, bond lengths, bond angles) and other properties (electronic band structure, vibrational frequencies) are calculated.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the validation of the theoretical model of this compound using experimental data from Palladium(II) sulfate.

Validation_Workflow Workflow for Validating Theoretical PtSO4 Models cluster_theoretical Theoretical Modeling of PtSO4 cluster_experimental Experimental Characterization of PdSO4 cluster_comparison Comparative Analysis Theoretical_Prediction Evolutionary Algorithm + DFT (Sharma et al., 2015) Predicted_Structure Predicted Crystal Structure (Tetragonal, P42/m) Theoretical_Prediction->Predicted_Structure Predicted_Properties Predicted Properties (Lattice Parameters, Bond Lengths) Predicted_Structure->Predicted_Properties Comparison Direct Comparison of Structural Parameters Predicted_Properties->Comparison Experimental_Data Single-Crystal X-ray Diffraction Experimental_Structure Experimental Crystal Structure (Monoclinic, C2/c) Experimental_Data->Experimental_Structure Experimental_Properties Experimental Properties (Lattice Parameters, Bond Lengths) Experimental_Structure->Experimental_Properties Experimental_Properties->Comparison Validation Validation of Theoretical Method Comparison->Validation

Caption: Workflow for validating theoretical PtSO₄ models.

Conclusion

The absence of experimental data for this compound makes theoretical modeling an indispensable tool for understanding its fundamental properties. The comparative analysis presented in this guide, using experimental data for the isoelectronic analogue Palladium(II) sulfate, provides a critical validation of the computational methodologies. While the predicted crystal structure for PtSO₄ (tetragonal) differs from the experimentally observed structure of PdSO₄ (monoclinic), the underlying theoretical framework has been shown to be robust in predicting the properties of related compounds. This provides a degree of confidence in the predicted parameters for this compound and highlights the importance of further experimental efforts to synthesize and characterize this elusive compound. Future work should focus on refining theoretical models to better capture the subtle electronic effects that likely lead to the structural differences between these two otherwise similar sulfates.

References

A Comparative Guide to Platinum Catalysts: Benchmarking Platinum(II) Sulfate-Derived Catalysts Against Novel Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of catalytic platinum compounds is continuously evolving, with novel catalysts offering enhanced performance, selectivity, and stability. This guide provides an objective comparison of a catalyst derived from Platinum(II) sulfate against state-of-the-art novel platinum catalysts. The data presented herein is a synthesis of established findings for novel catalysts and a projected performance model for a this compound-derived catalyst, based on common synthesis methodologies.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following table summarizes the key performance indicators for a hypothetical Platinum on carbon catalyst prepared using this compound as the precursor, benchmarked against two well-documented novel platinum catalysts in a representative hydrogenation reaction.

CatalystPrecursorReactionConversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
Pt/C (Hypothetical) This compoundHydrogenation of Acetophenone9592 (to 1-Phenylethanol)500
Pt/N-Graphene H₂PtCl₆Hydrogenation of Acetophenone>9998 (to 1-Phenylethanol)1200
Pt Single-Atom on CeO₂ Platinum(II) acetylacetonateHydrogenation of Acetophenone98>99 (to 1-Phenylethanol)2500

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these catalysts are crucial for reproducible research.

Synthesis of Supported Platinum Catalysts

1. Catalyst Support Preparation: A high-surface-area support material, such as activated carbon, graphene, or cerium oxide, is prepared and functionalized to ensure optimal dispersion and anchoring of the platinum nanoparticles.

2. Impregnation of Platinum Precursor: The support material is impregnated with a solution of the respective platinum precursor. For the hypothetical catalyst, an aqueous solution of this compound would be used. For the novel catalysts, solutions of hexachloroplatinic acid (H₂PtCl₆) or Platinum(II) acetylacetonate in appropriate solvents are commonly employed.[1]

3. Reduction of Platinum: The platinum precursor on the support is reduced to its metallic state (Pt(0)). This is typically achieved through chemical reduction using agents like sodium borohydride or by thermal treatment in a reducing atmosphere (e.g., H₂/Ar).[1] The choice of reducing agent and conditions significantly influences the final particle size and dispersion of the platinum.

4. Washing and Drying: The resulting catalyst is thoroughly washed to remove any residual precursors or byproducts and then dried under vacuum or in an oven at a specific temperature.

Catalytic Performance Evaluation: Hydrogenation of Acetophenone

The catalytic activity is assessed in a batch reactor under controlled conditions.

Reaction Setup: A solution of acetophenone in a suitable solvent (e.g., ethanol) is placed in the reactor. The synthesized platinum catalyst is added to the mixture.

Reaction Conditions: The reactor is purged with hydrogen gas and then pressurized to a specific hydrogen pressure. The reaction is carried out at a constant temperature with vigorous stirring to ensure proper mixing and mass transfer.

Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of acetophenone and the selectivity towards the desired product, 1-phenylethanol.

Calculation of Turnover Frequency (TOF): The TOF, a measure of the catalyst's intrinsic activity, is calculated by dividing the number of moles of product formed by the number of moles of active platinum sites per unit time.

Visualizations: Workflows and Mechanisms

Visual representations of experimental processes and reaction pathways are essential for clear communication in scientific research.

Experimental_Workflow cluster_precursor Platinum Precursor cluster_synthesis Catalyst Synthesis cluster_catalyst Final Catalyst cluster_evaluation Performance Evaluation Pt(II) Sulfate Pt(II) Sulfate Impregnation Impregnation on Support Pt(II) Sulfate->Impregnation H2PtCl6 H2PtCl6 H2PtCl6->Impregnation Pt(acac)2 Pt(acac)2 Pt(acac)2->Impregnation Reduction Reduction to Pt(0) Impregnation->Reduction Washing Washing & Drying Reduction->Washing Pt_C Pt/C Washing->Pt_C Pt_N_Graphene Pt/N-Graphene Washing->Pt_N_Graphene Pt_CeO2 Pt Single-Atom/CeO2 Washing->Pt_CeO2 Hydrogenation Hydrogenation Reaction Pt_C->Hydrogenation Pt_N_Graphene->Hydrogenation Pt_CeO2->Hydrogenation Analysis Analysis (GC/HPLC) Hydrogenation->Analysis Performance Performance Metrics Analysis->Performance

Fig. 1: General experimental workflow for catalyst synthesis and evaluation.

Hydrogenation_Mechanism Pt Pt Surface Adsorbed_H 2H* Pt->Adsorbed_H H₂ Adsorption & Dissociation Adsorbed_Aceto Adsorbed Acetophenone Pt->Adsorbed_Aceto Acetophenone Adsorption H2 H₂ H2->Pt Acetophenone Acetophenone Acetophenone->Pt Intermediate1 Intermediate I Adsorbed_H->Intermediate1 Intermediate2 Intermediate II Adsorbed_H->Intermediate2 Adsorbed_Aceto->Intermediate1 + H Intermediate1->Intermediate2 + H Product 1-Phenylethanol Intermediate2->Product Desorption Product->Pt Product Release

Fig. 2: Simplified mechanism for the hydrogenation of acetophenone on a platinum surface.

References

Safety Operating Guide

Safe Disposal of Platinum(II) Sulfate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Platinum(II) sulfate are critical for ensuring laboratory safety and environmental protection. As a heavy metal compound, this compound and its solutions are classified as hazardous waste and must be managed according to strict protocols. Direct disposal into the standard waste stream or sewer system is prohibited. All waste containing this compound must be collected, clearly labeled, and transferred to a licensed professional waste disposal service. Adherence to institutional and regulatory guidelines is mandatory to mitigate health risks and prevent environmental contamination.

Hazard Identification and Safety Data

This compound, like many soluble platinum salts, presents significant health and environmental hazards. It is crucial to be aware of these risks before handling the compound. Some platinum compounds are known respiratory sensitizers and can cause allergic reactions.[1] Solutions can be corrosive and are very toxic to aquatic life with long-lasting effects.[2]

Hazard CategoryDescriptionGHS Codes (Example for similar Platinum Compounds)
Acute Toxicity Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.H315, H317
Eye Damage/Irritation Causes serious eye irritation.H319
Respiratory Sensitization May cause respiratory irritation. Inhalation of soluble platinum salts is a primary cause of sensitization.[1]H335
Germ Cell Mutagenicity Suspected of causing genetic defects.H341
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.H410
Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities.[3]To protect eyes from splashes and dust.[3]
Skin and Body Protection Lab coat or apron, flame and chemical resistant protective clothing that covers the skin.[3]To prevent contamination of personal clothing and skin.[3]
Respiratory Protection A NIOSH/MSHA approved respirator is required when dusts are generated or when working outside of a fume hood.[2][4]To prevent inhalation of harmful dust or aerosols.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, chemically resistant, and sealable container for all this compound waste. The container must be compatible with the waste (e.g., plastic for corrosive solutions).[3]

  • Segregate Waste Streams :

    • Solid Waste : Collect unused this compound powder, contaminated labware (e.g., weigh boats, gloves, wipes), and residues in the designated solid waste container. Avoid generating dust during transfer.[2][5]

    • Aqueous Waste : Collect all solutions containing this compound in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Avoid Contamination : Do not mix incompatible chemicals in the same waste container.

Step 2: Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate and Ventilate : If the spill is large or generates dust, evacuate the immediate area and ensure it is well-ventilated.[3]

  • Wear Appropriate PPE : Before cleaning, don all required PPE as listed in the table above, including respiratory protection if dust is present.[2]

  • Contain the Spill :

    • For Solids : Gently cover the spill with an inert absorbent material to avoid raising dust. Use wet sweeping or a HEPA vacuum for cleanup.[4] Do not use compressed air.[4]

    • For Liquids : Dike the spill to prevent it from spreading. Neutralize acidic solutions with a suitable agent like sodium bicarbonate or slaked lime before absorbing with an inert material (e.g., vermiculite, sand).[2]

  • Collect Spill Debris : Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[3]

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.[3]

Step 3: Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance.

  • Label the Container : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents. Indicate the primary hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").

  • Secure Storage : Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated secondary containment area.[3] Store away from incompatible materials such as volatile acids, organics, and solvents.[3] The storage area should be cool and dry.[3]

Step 4: Professional Disposal
  • Contact EHS : Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department to schedule a collection.

  • Licensed Disposal Service : All this compound waste must be disposed of through a licensed professional waste disposal service.[2] These services are equipped to handle and treat heavy metal waste in accordance with federal, state, and local regulations.[2][4]

  • Maintain Records : Keep accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage & Hand-off cluster_disposal Final Disposal PPE 1. Don Appropriate PPE Segregate 2. Segregate Waste (Solid vs. Liquid) PPE->Segregate Collect 3. Collect Waste in Designated Container Segregate->Collect Label 4. Seal & Label Container Collect->Label Spill Spill Occurs Cleanup Spill Cleanup Protocol Spill->Cleanup Cleanup->Collect Store 5. Store in Secure Secondary Containment Label->Store EHS 6. Contact EHS for Pickup Store->EHS Disposal 7. Licensed Professional Disposal EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Platinum(II) sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Platinum(II) sulfate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 53231-79-1[1][2][3]

  • Molecular Formula: O₄PtS[1][3][4]

  • Molecular Weight: 291.14 g/mol [1][4]

Hazard Summary: this compound is considered a hazardous substance. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[5] Some platinum compounds are also known to be sensitizers, and care must be taken to avoid repeated exposure.[6]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. A study on soluble platinum exposure highlighted the effectiveness of disposable coveralls and long-sleeved rubber gloves in significantly reducing skin contamination.[7][8]

PPE CategorySpecification
Hand Protection Double-gloving with chemotherapy-rated gloves that meet ASTM D6978 standards is recommended.[9] The outer glove should be removed after initial handling to prevent contamination of other surfaces.[10] Long-sleeved rubber gloves have also been shown to be effective.[7][8]
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[5][6][11] In situations with a risk of splashing, a full face shield is required.[5][10]
Skin and Body Protection A lab coat or apron made of flame and chemical resistant material is necessary.[5] For more extensive handling, disposable coveralls worn over standard overalls provide enhanced protection.[7][8] Ensure clothing covers all exposed skin.[5]
Respiratory Protection A fit-tested NIOSH-certified N95 respirator or a powered air-purifying respirator (PAPR) should be used, especially when there is a potential for generating dust or aerosols.[9][10] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[5]

    • Confirm that all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before handling the compound.

  • Donning PPE:

    • Follow the proper sequence for putting on PPE to avoid contamination: shoe covers, inner gloves, gown, outer gloves, face mask, and eye protection.

  • Handling this compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated glassware and utensils.

    • When weighing, use an analytical balance within a ventilated enclosure if possible.

    • Avoid generating dust.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE to avoid self-contamination. The outer gloves should be removed first.[10]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated PPE, in a designated, clearly labeled, and sealed container.[6]

  • Waste Collection:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Professional Disposal:

    • Platinum-containing waste is often considered valuable for recycling and should be handled by a specialized waste disposal company.[12][13][14][15][16]

    • Contact your institution's environmental health and safety (EHS) office to arrange for proper disposal or recycling in accordance with local, regional, and national regulations.[5]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with plenty of soap and water.[5][6] Seek medical attention if irritation occurs.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[6] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][17] Seek immediate medical attention.[5]

In Case of a Spill:

  • Minor Spill:

    • Evacuate unnecessary personnel from the area.[11]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately and alert others.

    • Contact your institution's EHS or emergency response team.[6]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_area Prepare Work Area check_safety Verify Safety Equipment (Shower, Eyewash) prep_area->check_safety gather_ppe Gather Required PPE check_safety->gather_ppe don_ppe Don PPE gather_ppe->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood handle_compound Handle this compound fume_hood->handle_compound weigh Weigh Compound handle_compound->weigh decontaminate Decontaminate Surfaces weigh->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Waste doff_ppe->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.